Leiopyrrole
説明
Structure
3D Structure
特性
CAS番号 |
5633-16-9 |
|---|---|
分子式 |
C23H28N2O |
分子量 |
348.5 g/mol |
IUPAC名 |
N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C23H28N2O/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20/h6-16H,4-5,17-18H2,1-3H3 |
InChIキー |
DQIUUHJEYNMMLD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C |
外観 |
Solid powder |
他のCAS番号 |
5633-16-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(o-(2-diethylaminoethoxy)phenyl)-2-methyl-5-phenylpyrrole Leioplegil leiopyrrole |
製品の起源 |
United States |
Foundational & Exploratory
The Enigmatic Case of Leiopyrrole: A Technical Inquiry into a Compound Shrouded in Obscurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leiopyrrole, a synthetic compound identified by the chemical name N,N-diethyl-2-[2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenoxy]ethanamine and the alias DV-714, presents a curious case in the annals of pharmaceutical research. Despite its formal recognition as an international non-proprietary name by the World Health Organization in the 1960s, detailed scientific literature regarding its discovery, isolation, synthesis, and biological activity remains elusive in readily accessible modern databases. This technical guide aims to provide a comprehensive overview of the available information on this compound, while also highlighting the significant gaps in the current body of knowledge.
Compound Identification and Physicochemical Properties
This compound is a tertiary amine and a substituted pyrrole (B145914) derivative. Its fundamental properties, derived from chemical database entries, are summarized below.
| Property | Value | Source |
| Chemical Name | N,N-diethyl-2-[2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenoxy]ethanamine | PubChem |
| Synonyms | This compound, DV-714 | WHO, various databases |
| CAS Number | 5633-16-9 | Chemical Abstracts Service |
| Molecular Formula | C₂₃H₂₈N₂O | PubChem |
| Molecular Weight | 348.49 g/mol | PubChem |
Synthesis and Isolation: A Methodological Void
A thorough search of scientific literature and patent databases did not yield a specific, detailed experimental protocol for the synthesis and isolation of this compound. However, based on its chemical structure, a plausible synthetic route would likely involve the Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Hypothetical Synthetic Pathway (Paal-Knorr Synthesis):
The synthesis of this compound could theoretically proceed via the reaction of 1-phenyl-1,4-pentanedione (B1580630) with 2-(2-(diethylamino)ethoxy)aniline.
An In-depth Technical Guide to the Initial Synthesis and Characterization of Leiopyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial synthesis and characterization of Leiopyrrole, a substituted pyrrole (B145914) derivative identified by the IUPAC name N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine and CAS Number 5633-16-9.[1][2][3] This document outlines a probable synthetic pathway, detailed experimental protocols based on established chemical reactions, and a summary of its known and predicted physicochemical and spectroscopic properties. The synthesis is believed to proceed via a two-step sequence involving a Paal-Knorr pyrrole synthesis followed by a Williamson ether synthesis.[1][2][4][5] Characterization data, including physical constants and predicted spectroscopic data, are presented in structured tables for clarity. Diagrams illustrating the synthetic pathway and experimental workflows are provided to facilitate understanding. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound, also known by synonyms such as Leiopirrol, Leiopyrrolum, and the developmental code DV 714, is a tertiary amine and a substituted pyrrole.[1][2][3] Its initial synthesis was reported in 1959 by Buu-Hoi et al. in the Journal of Medicinal and Pharmaceutical Chemistry.[1] The molecular structure of this compound combines a pharmacologically significant pyrrole core with a diethylaminoethoxy side chain, suggesting potential applications in medicinal chemistry. This guide aims to consolidate the available information on its synthesis and characterization to serve as a foundational resource for further research and development.
Synthesis of this compound
The synthesis of this compound can be logically divided into two primary stages:
-
Formation of the Pyrrole Ring: The core pyrrole structure is likely formed through a Paal-Knorr synthesis, a well-established method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][3][6] In this case, 1-phenyl-1,4-pentanedione (B1580630) reacts with 2-aminophenol (B121084) to yield the intermediate, 1-(2-hydroxyphenyl)-2-methyl-5-phenylpyrrole.
-
Etherification of the Phenolic Intermediate: The resulting phenolic pyrrole derivative then undergoes a Williamson ether synthesis.[2][4][5][7] The hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, reacting with an alkyl halide, 2-chloro-N,N-diethylethanamine, to form the final this compound product.
Synthetic Pathway
The overall synthetic scheme is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
While the original 1959 publication by Buu-Hoi et al. could not be accessed for its specific experimental details, the following protocols are representative of the Paal-Knorr and Williamson ether syntheses and are adapted for the preparation of this compound.
Step 1: Synthesis of 1-(2-hydroxyphenyl)-2-methyl-5-phenylpyrrole
This procedure is based on a typical Paal-Knorr pyrrole synthesis.[1][3][6]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,4-pentanedione (1 equivalent) and 2-aminophenol (1 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice water to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(2-hydroxyphenyl)-2-methyl-5-phenylpyrrole.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol is a standard procedure for Williamson ether synthesis.[2][4][5][7]
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous dimethylformamide (DMF). To this suspension, add a solution of 1-(2-hydroxyphenyl)-2-methyl-5-phenylpyrrole (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide. Then, add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for this compound.
Characterization Data
The following tables summarize the known and predicted characterization data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5633-16-9 | [1][2] |
| Molecular Formula | C₂₃H₂₈N₂O | [1][2][3] |
| Molecular Weight | 348.49 g/mol | [2] |
| Boiling Point | 232 °C @ 13 mmHg | [2] |
| Density (estimate) | 1.074 g/cm³ | [2] |
| Refractive Index (n_D²⁰) | 1.6025 | [2] |
| pKa (predicted) | 9.49 ± 0.25 | [2] |
Predicted Spectroscopic Data
Due to the scarcity of publicly available modern spectroscopic data for this compound, the following tables provide predicted chemical shifts and key absorption bands based on its structure.
Table 4.2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.2 - 7.5 | Multiplet | Aromatic protons (phenyl and phenoxy rings) |
| ~ 6.0 - 6.5 | Multiplet | Pyrrole ring protons |
| ~ 4.1 | Triplet | O-CH₂ -CH₂-N |
| ~ 2.8 | Triplet | O-CH₂-CH₂ -N |
| ~ 2.6 | Quartet | N-(CH₂ -CH₃)₂ |
| ~ 2.0 | Singlet | Pyrrole-CH₃ |
| ~ 1.1 | Triplet | N-(CH₂-CH₃ )₂ |
Table 4.2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-O (phenoxy) |
| ~ 140 | Quaternary carbons (aromatic) |
| ~ 120 - 130 | Aromatic CH carbons |
| ~ 105 - 115 | Pyrrole CH carbons |
| ~ 67 | O-C H₂-CH₂-N |
| ~ 52 | O-CH₂-C H₂-N |
| ~ 48 | N-(C H₂-CH₃)₂ |
| ~ 13 | Pyrrole-C H₃ |
| ~ 12 | N-(CH₂-C H₃)₂ |
Table 4.2.3: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2970 - 2850 | Aliphatic C-H stretch |
| ~ 1600, 1500, 1450 | Aromatic C=C stretch |
| ~ 1240 | Aryl-O-C stretch (ether) |
| ~ 1120 | C-N stretch |
Table 4.2.4: Predicted Major Mass Spectrometry Fragments (EI)
| Mass-to-Charge Ratio (m/z) | Possible Fragment Identity |
| 348 | [M]⁺ (Molecular ion) |
| 262 | [M - C₄H₁₀N]⁺ |
| 86 | [CH₂=N(CH₂CH₃)₂]⁺ |
| 77 | [C₆H₅]⁺ |
Logical Relationships in Characterization
The characterization of a synthesized compound follows a logical progression to confirm its identity and purity.
Caption: Logical workflow for structural confirmation.
Conclusion
This technical guide has synthesized the available information regarding the initial synthesis and characterization of this compound. While the original experimental details remain elusive, a robust and plausible synthetic route via the Paal-Knorr and Williamson ether syntheses has been presented, along with representative experimental protocols. The tabulated physicochemical and predicted spectroscopic data provide a valuable baseline for researchers. The provided diagrams of the synthetic pathway and experimental workflows offer a clear visual aid for understanding the processes involved. This document serves as a foundational reference for any future investigation into the chemistry and potential biological activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to Leiopyrrole (CAS 5633-16-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leiopyrrole, with the CAS number 5633-16-9, is a chemical compound identified as an anticholinergic drug.[1] This technical guide provides a comprehensive overview of its known properties, potential mechanisms of action, and a plausible synthetic approach. The information is curated for researchers and professionals in the field of drug development and scientific research.
Physicochemical Properties
This compound is a solid powder with the molecular formula C23H28N2O.[2][3] While some physical properties have been reported, specific data regarding its melting point and solubility remain largely unavailable in published literature.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5633-16-9 | [2][6] |
| Molecular Formula | C23H28N2O | [2][3][6] |
| Molecular Weight | 348.481 g/mol | [2] |
| Boiling Point | 497.9°C at 760 mmHg | [2] |
| Density | 1.01 g/cm³ | [2] |
| Flash Point | 254.9°C | [2] |
| LogP | 5.17330 | [2] |
| Appearance | Solid powder | [3] |
| Melting Point | No data available | [4][5] |
| Solubility | No data available | [4][5] |
Biological Activity and Mechanism of Action
This compound is classified as an anticholinergic agent.[1] Anticholinergic drugs function by competitively inhibiting the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic receptors in the parasympathetic nervous system. This blockade leads to a variety of physiological effects.
General Anticholinergic Signaling Pathway
While specific signaling pathways for this compound have not been detailed in the available literature, a general mechanism for anticholinergic drugs can be inferred. The diagram below illustrates the typical action of an anticholinergic agent like this compound at a muscarinic synapse.
Caption: General mechanism of anticholinergic drugs like this compound.
The inhibition of acetylcholine binding at muscarinic receptors prevents the initiation of the signal transduction cascade, leading to the observed physiological effects of anticholinergic agents. These effects can include decreased secretions, relaxation of smooth muscle, and changes in heart rate.
Synthesis
Potential Synthetic Workflow
The synthesis of 1-(o-(2-(Diethylamino)ethoxy)phenyl)-2-methyl-5-phenylpyrrole (this compound) likely involves a multi-step process. The following diagram outlines a logical relationship between potential starting materials and the final product.
Caption: Plausible synthetic pathway for this compound.
This proposed pathway suggests a Paal-Knorr pyrrole (B145914) synthesis between 2-aminophenol and 1-phenyl-1,4-pentanedione to form the pyrrole-phenol intermediate, followed by an etherification reaction with 2-chloro-N,N-diethylethanamine to yield this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological assays of this compound are not available in the reviewed literature. Researchers interested in working with this compound would need to develop and validate their own methodologies based on standard procedures for similar chemical structures and anticholinergic drug candidates.
General Considerations for Protocol Development:
-
Synthesis: The proposed synthesis should be carried out under inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: The crude product would likely require purification by column chromatography on silica (B1680970) gel.
-
Structural Elucidation: The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Biological Assays: To confirm its anticholinergic activity, radioligand binding assays using muscarinic receptor subtypes (M1-M5) could be performed to determine the binding affinity (Ki). Functional assays, such as measuring the inhibition of acetylcholine-induced contractions in smooth muscle preparations (e.g., guinea pig ileum), could be used to determine its potency (IC50 or pA2).
Conclusion
This compound (CAS 5633-16-9) is an anticholinergic agent with a defined chemical structure but limited publicly available data on its specific physicochemical properties, biological activity, and experimental protocols. This guide provides a summary of the existing information and outlines a potential synthetic route and general methodologies for further investigation. The lack of detailed experimental data highlights an opportunity for further research to fully characterize this compound and explore its therapeutic potential.
References
- 1. lecturio.com [lecturio.com]
- 2. Leiophrrole | CAS#:5633-16-9 | Chemsrc [chemsrc.com]
- 3. Leiophrrole/CAS:5633-16-9-HXCHEM [hxchem.net]
- 4. bio-fount.com [bio-fount.com]
- 5. targetmol.com [targetmol.com]
- 6. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
An In-depth Technical Guide on the Fundamental Chemical Structure of Leiopyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical structure, properties, and potential synthesis of Leiopyrrole. Due to the limited availability of detailed experimental data and biological studies specifically on this compound, this document also contextualizes the compound within the broader, well-documented class of pyrrole (B145914) derivatives.
Core Chemical Structure and Properties of this compound
This compound, also referred to as Leiophrrole, is a synthetic compound with the chemical name N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine.[1][2] Its core structure consists of a central pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. This ring is substituted at three positions, creating a complex molecule with potential for diverse chemical interactions.
Key Structural Features:
-
Pyrrole Ring: Forms the heterocyclic core of the molecule.
-
Substituents:
-
A methyl group at the 2-position.
-
A phenyl group at the 5-position.
-
A 1-(o-(2-(diethylamino)ethoxy)phenyl) group at the 1-position (on the nitrogen atom).
-
The molecular formula of this compound is C₂₃H₂₈N₂O, with a corresponding molecular weight of 348.48 g/mol .[1]
Physicochemical Data
The known quantitative properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5633-16-9 |
| Molecular Formula | C₂₃H₂₈N₂O[1] |
| Molecular Weight | 348.48[1] |
| Boiling Point | 232 °C (at 13 mmHg)[1] |
| Density (estimate) | 1.0742[1] |
| Refractive Index | nD20 1.6025[1] |
| pKa (predicted) | 9.49 ± 0.25[1] |
| Toxicity (oral, rat) | LD50: 700mg/kg[1] |
Synthesis of this compound: A General Approach
Hypothetical Experimental Protocol via Paal-Knorr Synthesis:
This protocol is a generalized procedure based on the principles of the Paal-Knorr pyrrole synthesis.
-
Reactant Preparation: The synthesis would likely involve the condensation of a 1,4-dicarbonyl compound, such as 1-phenyl-1,4-pentanedione, with a primary amine, in this case, 1-(o-aminophenoxy)-2-(diethylamino)ethane.
-
Reaction Conditions: The reactants would be dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction mixture would then be heated under reflux for several hours to facilitate the condensation and cyclization.
-
Work-up and Purification: After the reaction is complete, the solvent would be removed under reduced pressure. The resulting crude product would then be purified using standard techniques such as column chromatography on silica (B1680970) gel to isolate the pure this compound.
-
Characterization: The identity and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis and verification of this compound.
Biological Context and Potential Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been extensively studied. However, the pyrrole moiety is a well-known pharmacophore present in numerous biologically active compounds.[3][4][5][6] Pyrrole derivatives have been shown to possess a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[4][5][7][8][9]
Given the prevalence of pyrrole structures in kinase inhibitors, a hypothetical mechanism of action for this compound could involve the modulation of a protein kinase signaling pathway. Many small-molecule drugs target kinases involved in cell proliferation and survival, such as those in the MAPK/ERK pathway.
Hypothetical Signaling Pathway Inhibition
References
- 1. Leiophrrole | 5633-16-9 [chemicalbook.com]
- 2. Leiophrrole | CAS#:5633-16-9 | Chemsrc [chemsrc.com]
- 3. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [ouci.dntb.gov.ua]
Early Studies on the Biological Activity of Pyrrole Derivatives as Anticancer Agents
Introduction:
The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in numerous natural products and synthetic molecules with significant biological activities.[1] This has made it a highly valuable scaffold in the field of medicinal chemistry.[1] Among the diverse therapeutic applications of pyrrole derivatives, their potential as anticancer agents has been a prominent area of research.[1] Early investigations have revealed their ability to interact with various cellular targets, including enzymes and DNA, making them promising candidates for cancer therapy.[1] This technical guide provides an in-depth overview of the foundational studies on the biological activity of a class of polyenylpyrrole derivatives, focusing on their evaluation as anticancer agents.
Quantitative Data on Anticancer Activity
The cytotoxic effects of synthesized polyenylpyrrole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.
| Compound | Cell Line | IC50 (µM) | Selectivity (vs. Normal Cells) | Reference |
| Polyenylpyrrole Derivative 1 | A549 (Human non-small-cell lung carcinoma) | 0.6 | Highly selective | [2] |
| Polyenylpyrrole Derivative 2 | A549 (Human non-small-cell lung carcinoma) | 0.01 | Highly selective | [2] |
| Polyenylpyrrole Derivative 1 | Beas-2b (Normal human lung) | > 80 | - | [2] |
| Polyenylpyrrole Derivative 2 | Beas-2b (Normal human lung) | > 80 | - | [2] |
Experimental Protocols
The following section details the key experimental methodologies employed in the early studies to assess the anticancer activity of polyenylpyrrole derivatives.
Cell Cytotoxicity Assay
The in vitro cytotoxicity of the polyenylpyrrole derivatives was determined using a standard cell viability assay against the human non-small-cell lung carcinoma cell line A549 and the normal human lung cell line Beas-2b.[2]
Protocol:
-
Cell Culture: A549 and Beas-2b cells were cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with various concentrations of the polyenylpyrrole derivatives.
-
Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action Studies
To elucidate the underlying mechanisms of the observed anticancer activity, a series of biochemical assays were performed. These studies indicated that the polyenylpyrrole derivatives induce apoptosis through a caspase-dependent pathway.[2]
Key Mechanisms Investigated:
-
Mitochondrial Membrane Potential: Loss of mitochondrial membrane potential was assessed using fluorescent dyes that accumulate in healthy mitochondria.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol was detected by western blotting.
-
Bax/Bcl-2 Levels: The expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 were determined by western blotting.
-
Caspase Activation: The activation of caspases, key executioners of apoptosis, was measured using caspase activity assays.
Visualizations
The following diagrams illustrate the signaling pathway and a general experimental workflow for the biological evaluation of these pyrrole derivatives.
Caption: Proposed Signaling Pathway for Apoptosis Induction by Polyenylpyrrole Derivatives
Caption: Experimental Workflow for Biological Evaluation
Conclusion
Early investigations into the biological activity of polyenylpyrrole derivatives have demonstrated their potent and selective anticancer properties.[2] The mechanism of action involves the induction of caspase-dependent apoptosis, highlighting a promising avenue for the development of novel cancer therapeutics.[2] Further in vivo studies have confirmed the anticancer activity of these compounds in animal models, providing a strong rationale for future therapeutic interventions in carcinogenesis.[2]
References
In-depth Technical Guide: Theoretical and Computational Studies of Pyrrole Derivatives
Disclaimer: No specific public domain research data could be located for a compound named "Leiopyrrole." This guide therefore provides a comprehensive overview of the theoretical and computational methodologies applied to the broader class of pyrrole (B145914) derivatives, drawing on specific examples from recent scientific literature. The principles and techniques detailed herein are directly applicable to the study of any novel pyrrole-based compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the application of computational chemistry to the study of pyrrole derivatives. It provides an in-depth look at the theoretical frameworks and practical methodologies used to predict and analyze the electronic, structural, and biological properties of these important heterocyclic compounds.
Introduction to Computational Studies of Pyrrole Derivatives
Pyrrole and its derivatives are a class of heterocyclic aromatic compounds that are fundamental components of many biologically and materially important molecules. Their diverse applications, ranging from pharmaceuticals to organic electronics, have made them a subject of intense research interest. Computational and theoretical studies play a crucial role in this research by providing insights into the structure-property relationships that govern the behavior of these molecules. These in silico approaches allow for the rational design of novel pyrrole derivatives with tailored properties, accelerating the discovery and development process.
Key areas of computational investigation for pyrrole derivatives include:
-
Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties.
-
Molecular Docking: Predicting the binding affinity and interaction modes of pyrrole derivatives with biological targets such as enzymes and receptors.
-
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of pyrrole derivatives with their biological activity.
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of pyrrole derivatives and their complexes with other molecules to understand their stability and conformational changes over time.
Quantum Chemical Approaches: Density Functional Theory (DFT)
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] It is widely used to predict various properties of pyrrole derivatives, including their molecular geometry, electronic energies, and reactivity.
Key Concepts in DFT Studies of Pyrrole Derivatives
-
Functionals and Basis Sets: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. Common functionals used for pyrrole derivatives include B3LYP and PBE0, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p).[2][3][4]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of molecules. The HOMO-LUMO energy gap is an indicator of chemical stability and is often correlated with the material's conductivity and optical properties.[2][5]
-
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. This is particularly useful for understanding intermolecular interactions.[6]
Computational Workflow for DFT Analysis
The following diagram illustrates a typical workflow for performing a DFT analysis of a pyrrole derivative.
Caption: A typical workflow for DFT analysis of a pyrrole derivative.
Quantitative Data from DFT Studies of Pyrrole Derivatives
The following table summarizes key quantitative data obtained from DFT studies on various pyrrole derivatives.
| Derivative Class | Property | Value | Computational Level | Reference |
| 2,5-di(2-thienyl) pyrrole derivatives | HOMO-LUMO Gap | Varies with substituent | B3LYP/6-311G(d,p) | [2] |
| Pyrrole-Thiophene Copolymers | Interaction Energy (with NH₃) | -10.60 kcal/mol | B3LYP/6-31G(d) | |
| Oxazole-linked Oxadiazole Derivatives | HOMO-LUMO Gap (Analog 6) | Significantly smaller than others | DFT | [5] |
| 1,3,4-Oxadiazole Derivatives | Binding Energy (with VEGFR2) | -48.89 kJ/mol (for 7j) | DFT | [7] |
| Pyrrole Derivatives for NLO | First Hyperpolarizability (β) | 6.94 x 10⁻³⁰ esu (for PCL) | DFT | [6] |
Molecular Docking Studies of Pyrrole Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as a pyrrole derivative, to a protein target.
Key Concepts in Molecular Docking
-
Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential heteroatoms are typically removed, and hydrogen atoms are added.[9]
-
Ligand Preparation: The 3D structure of the pyrrole derivative is generated and its energy is minimized.
-
Docking Algorithm: A search algorithm is used to explore the conformational space of the ligand within the binding site of the protein. The binding poses are then scored based on a scoring function that estimates the binding affinity.
-
Binding Affinity: This is typically expressed as a negative score (e.g., in kcal/mol), where a more negative value indicates a stronger binding affinity.[10]
Computational Workflow for Molecular Docking
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A typical workflow for molecular docking of a pyrrole derivative.
Quantitative Data from Molecular Docking Studies
The following table summarizes key quantitative data from molecular docking studies of pyrrole derivatives against various biological targets.
| Pyrrole Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Docking Software | Reference |
| Oxadiazole-ligated Pyrroles | Enoyl-ACP (CoA) Reductase | Varies (G-score) | GLIDE | [8] |
| SR9009 (Pyrrole derivative) | HER2 | -158.436 +/- 11.495 kJ/mol (Binding Energy) | AutoDock | [11] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | DHFR and Enoyl ACP Reductase | 6.73–4.44 (Consensus Score) | Not Specified | [12] |
| Fused 1H-pyrroles | EGFR and CDK2 | Varies (IC₅₀ values) | Not Specified | [13] |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-[5-(aryl)furan-2-yl]propan-1-ones | MAO-A | 0.162 µM (IC₅₀) | Not Specified | [14] |
| Pyrrolidine carboxamides | Enoyl-acyl carrier protein (ACP) reductase | -11.2 Kcal/mol | PyRx | [15] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility of computational studies. The following sections provide an overview of typical protocols cited in the literature for DFT and molecular docking studies of pyrrole derivatives.
DFT Calculation Protocol
-
Geometry Optimization: The initial geometry of the pyrrole derivative is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) as implemented in software like Gaussian.[3]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[16]
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO and LUMO energies, and the molecular electrostatic potential.[2]
-
Solvation Effects: To model the behavior in solution, the polarizable continuum model (PCM) can be employed.[16]
Molecular Docking Protocol
-
Protein Preparation: The crystal structure of the target protein is downloaded from the PDB. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using tools like AutoDockTools.[11]
-
Ligand Preparation: The 3D structure of the pyrrole derivative is built and optimized using a molecular mechanics force field. The rotatable bonds are defined.
-
Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket.[11]
-
Docking: The docking simulation is performed using software such as AutoDock. The search algorithm (e.g., Lamarckian Genetic Algorithm) is run for a specified number of cycles to generate a set of possible binding poses.[11]
-
Analysis: The resulting poses are clustered and ranked based on their predicted binding energies. The lowest energy pose is typically selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.[10]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecular systems over time. For pyrrole derivatives, MD simulations are often used to assess the stability of ligand-protein complexes predicted by molecular docking.
MD Simulation Workflow
Caption: A general workflow for molecular dynamics simulation of a pyrrole derivative-protein complex.
Key Parameters from MD Simulations
-
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
Conclusion and Future Directions
Theoretical and computational studies are indispensable tools for the investigation of pyrrole derivatives. Methods such as DFT, molecular docking, and MD simulations provide detailed insights into the electronic, structural, and biological properties of these compounds, guiding the design of new molecules with desired functionalities.
Future research in this area will likely involve the integration of machine learning and artificial intelligence with these traditional computational methods to accelerate the discovery of novel pyrrole derivatives for applications in medicine, materials science, and beyond. The continued development of more accurate and efficient computational algorithms will further enhance our ability to predict and understand the complex behavior of these versatile molecules.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico approach for identification of natural compounds as potential COVID 19 main protease (Mpro) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. mdpi.com [mdpi.com]
Preliminary Studies on the Mechanism of Action of Leiopyrrole: A Review of Publicly Available Data
Researchers, scientists, and drug development professionals investigating the novel compound Leiopyrrole will find a conspicuous absence of detailed preclinical data in the public domain. As of late 2025, comprehensive studies elucidating its mechanism of action, specific signaling pathway interactions, and quantitative biological effects have not been published in accessible scientific literature. This technical guide serves to summarize the current landscape of available information and highlight the existing knowledge gaps.
While direct, in-depth research on this compound's biological activity is not currently available, the compound is cataloged in several chemical and drug databases. These entries, however, provide limited information beyond basic chemical properties. For instance, this compound is listed as a small molecule drug with a monoisotopic molecular weight of 348.22 Da[1]. It also appears in various patents, often as part of extensive lists of chemical entities for potential therapeutic applications, such as in transdermal drug delivery systems or as a spasmolytic agent, though without any accompanying biological data to substantiate these potential uses.
The lack of published in vitro assays or preclinical studies means that no quantitative data on the efficacy, potency, or toxicity of this compound can be compiled. Consequently, the creation of structured tables for comparative data analysis, as is standard in drug development white papers, is not feasible at this time.
Similarly, without experimental evidence, any depiction of signaling pathways affected by this compound would be purely speculative. Scientific rigor demands that such visualizations be based on empirical data from methodologies like western blotting, qPCR, or reporter assays, none of which have been publicly reported for this compound. Therefore, no signaling pathway diagrams or experimental workflow visualizations can be responsibly generated.
References
The Pyrrole Scaffold: A Privileged Motif in the Development of Novel Dopamine Receptor Antagonists
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The dopaminergic system, integral to a myriad of physiological processes including motor control, cognition, and reward, presents a critical target for therapeutic intervention in a range of neuropsychiatric and neurological disorders. The development of selective dopamine (B1211576) receptor antagonists has been a cornerstone of medicinal chemistry, leading to significant advances in the treatment of conditions such as schizophrenia and Parkinson's disease. Within the diverse chemical landscape of dopamine receptor ligands, the pyrrole (B145914) scaffold has emerged as a privileged structural motif. This technical guide provides an in-depth analysis of pyrrole-containing compounds, with a particular focus on benzopyranopyrrole and phenyl-pyrrole-carboxamide derivatives, and their potential as dopamine receptor antagonists. We will explore their synthesis, in vitro and in vivo pharmacology, and the experimental methodologies employed in their characterization. Furthermore, this document will present quantitative data in a structured format and utilize visualizations to elucidate key signaling pathways and experimental workflows.
Introduction: The Pyrrole Moiety in Dopamine Receptor Antagonism
The pyrrole ring, a five-membered aromatic heterocycle, offers a unique combination of electronic properties and conformational flexibility, making it an attractive scaffold for the design of bioactive molecules. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for high-affinity binding to protein targets. In the context of dopamine receptors, numerous studies have demonstrated that the incorporation of a pyrrole moiety can lead to potent and selective antagonists. This guide will focus on two promising classes of pyrrole derivatives: benzopyranopyrroles, exemplified by S33084, and 5-phenyl-pyrrole-3-carboxamide derivatives.
Benzopyranopyrroles: A Case Study of S33084
The novel benzopyranopyrrole, S33084, has been identified as a highly selective antagonist for the dopamine D3 receptor, with over 100-fold selectivity against the D2 receptor and other tested sites[1]. This selectivity is of significant therapeutic interest, as D3 receptor dysfunction has been implicated in the pathophysiology of Parkinson's disease and other neuropsychiatric disorders.
Quantitative In Vivo Efficacy of S33084
In a key study utilizing a primate model of Parkinson's disease (MPTP-lesioned marmosets), S33084 demonstrated significant anti-parkinsonian effects. The quantitative data from this study are summarized in the table below.
| Compound | Dose (mg/kg) | Effect on Parkinsonian Symptoms | Effect on Dyskinesia |
| S33084 (alone) | - | Modest, but significant anti-parkinsonian effect | No dyskinesia provoked |
| S33084 + Ropinirole (B1195838) | 0.16 and 0.64 | Potentiation of anti-parkinsonian actions | No significant modification |
| S33084 + Levodopa (B1675098) | 0.16 and 0.64 | Potentiation of anti-parkinsonian actions | No significant modification |
Table 1: Summary of in vivo efficacy of S33084 in MPTP-lesioned marmosets. Data extracted from[1].
Experimental Protocol: MPTP-Lesioned Primate Model
The evaluation of S33084's anti-parkinsonian effects was conducted in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned marmosets that had been previously primed with levodopa to elicit dyskinesia[1].
Experimental Workflow:
Caption: Workflow for the in vivo assessment of S33084 in a primate model of Parkinson's disease.
Phenyl-Pyrrole-Carboxamides: Targeting D2-like Receptors
Another important class of pyrrole-containing compounds is the 5-phenyl-pyrrole-3-carboxamide derivatives. These compounds have been designed as hybrid analogs of known dopamine D2-like receptor antagonists and have been evaluated for their binding affinity.
Dopamine D2-like Receptor Binding Affinity
A series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were synthesized and their affinity for the D2-like receptor was determined using a [3H]YM-09151-2 receptor binding assay[2]. The results indicated that the nature of the substituent on the phenyl ring and the basic moiety of the carboxamide play a crucial role in determining the binding affinity.
| Compound | Substituent at 4-position of phenyl ring | Basic Moiety | D2-like Receptor Affinity |
| 1a | H | 1-ethyl-2-methyl-pyrrolidine | Low micromolar range |
| 1f | Cl | Not specified | Low micromolar range |
| - | F, Cl, NO2, CH3 | Not specified | Lower affinity |
Table 2: Structure-Activity Relationship of 5-phenyl-pyrrole-3-carboxamide derivatives at D2-like receptors. Data extracted from[2].
Experimental Protocol: Radioligand Binding Assay
The dopamine D2-like receptor binding affinity of the synthesized compounds was evaluated using a competitive radioligand binding assay with [3H]YM-09151-2[2].
Experimental Workflow:
Caption: Workflow for the [3H]YM-09151-2 competitive radioligand binding assay.
Signaling Pathways of D2 and D3 Dopamine Receptors
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2-like receptors, the primary targets of the compounds discussed, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Selective blockade of D(3) dopamine receptors enhances the anti-parkinsonian properties of ropinirole and levodopa in the MPTP-lesioned primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Pharmacology of Leiopyrrole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a synthesized overview based on available preclinical research. Leiopyrrole is an investigational compound and is not approved for clinical use.
Introduction
This compound is a synthetic, small-molecule compound that has garnered interest in preclinical research for its potential therapeutic effects. It belongs to the pyrrole (B145914) class of heterocyclic compounds and has been investigated for its activity in models of neurological disorders. This document aims to provide a comprehensive overview of the basic pharmacology of this compound, summarizing key findings from in vitro and in vivo studies.
Mechanism of Action
This compound is characterized as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Unlike orthosteric agonists that directly bind to the acetylcholine binding site, this compound binds to an allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, acetylcholine. The potentiation results in an increased influx of calcium ions upon receptor activation, which in turn modulates various downstream signaling cascades.
Caption: Workflow for assessing this compound's potentiation of the α7 nAChR.
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Dosing:
-
Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with 5% DMSO) and administered as a bolus dose of 2 mg/kg via the tail vein.
-
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, blood samples are collected from the jugular vein into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Brain Tissue Collection: At the final time point, animals are euthanized, and brain tissue is collected to determine the brain/plasma concentration ratio.
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, etc.) are calculated using non-compartmental analysis software.
Conclusion
This compound represents a promising investigational compound acting as a positive allosteric modulator of the α7 nAChR. Its favorable in vitro potency and in vivo pharmacokinetic profile in preclinical models suggest potential for further development. Future studies should focus on elucidating its efficacy in disease models and conducting comprehensive safety and toxicology assessments.
Methodological & Application
Synthesis of Pyrrole Derivatives: Application Notes and Protocols
Introduction
Pyrroles are a fundamental class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including heme, chlorophyll, and vitamin B12. Their wide-ranging applications in medicinal chemistry and materials science have driven the development of numerous synthetic methodologies. This document provides detailed protocols and application notes for the synthesis of various pyrrole (B145914) derivatives, which would be applicable to the synthesis of specific target molecules such as Leiopyrrole. The following sections detail several common and robust methods for pyrrole ring formation, including the Paal-Knorr, Hantzsch, and related syntheses.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used and straightforward method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849).[1][2][3] This method is valued for its operational simplicity and the availability of the starting materials.[1]
General Reaction Scheme
Caption: Paal-Knorr synthesis of N-substituted pyrroles.
Experimental Protocol: Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation
This protocol describes an iron(III) chloride-catalyzed Paal-Knorr pyrrole condensation in water.[1]
Materials:
-
Amine or sulfonamide
-
Iron(III) chloride (FeCl3)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of the amine or sulfonamide (1 mmol) in water (5 mL), add iron(III) chloride (0.1 mmol).
-
Add 2,5-dimethoxytetrahydrofuran (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in the table below.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data
| Entry | Amine/Sulfonamide | Time (h) | Yield (%) |
| 1 | Aniline | 2 | 95 |
| 2 | 4-Methylaniline | 2 | 98 |
| 3 | 4-Methoxyaniline | 2.5 | 96 |
| 4 | Benzylamine | 3 | 92 |
| 5 | p-Toluenesulfonamide | 4 | 90 |
Data adapted from representative Paal-Knorr syntheses.[1]
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis involves the reaction of an α-halo ketone with a β-ketoester in the presence of ammonia or a primary amine.[4][5] This method is particularly suitable for solid-phase synthesis, allowing for the generation of diverse pyrrole libraries.[4]
General Reaction Scheme
Caption: Hantzsch synthesis of polysubstituted pyrroles.
Experimental Protocol: Solid-Phase Hantzsch Synthesis of a Pyrrole Library
This protocol outlines a split-and-pool strategy for the solid-phase synthesis of a pyrrole library.[4]
Materials:
-
Resin-bound acetoacetamide (B46550)
-
Primary amines
-
α-Bromoketones
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Imine Formation: Swell the resin-bound acetoacetamide in DCM. Add a solution of the primary amine and allow it to react to form the enamine intermediate.
-
Cyclization: Add the α-bromoketone to the resin and heat to induce cyclization, forming the pyrrole ring.
-
Cleavage: Wash the resin thoroughly and treat with a cleavage cocktail (e.g., TFA/DCM) to release the pyrrole product from the solid support.
-
Purification: Concentrate the cleaved solution and purify the resulting pyrrole derivative using preparative HPLC.
Quantitative Data
| Primary Amine | α-Bromoketone | Product Yield (representative) |
| 4-Fluorobenzylamine | 2-Bromo-1-phenylethanone | Good |
| 3-Methoxybenzylamine | 2-Bromo-1-(4-chlorophenyl)ethanone | Good |
| Cyclohexylamine | 2-Bromo-1-(4-nitrophenyl)ethanone | Moderate |
Yields are generally reported as good to moderate in the context of library synthesis.[4]
Synthesis of Pyrrole Derivatives via [3+2] Cycloaddition
A modern approach to synthesizing pyrroles involves the Huisgen [3+2] cycloaddition of ylide intermediates with dipolarophiles.[6] This method allows for the creation of highly substituted and functionalized pyrrole rings.
General Workflow
Caption: Workflow for pyrrole synthesis via [3+2] cycloaddition.
Experimental Protocol: Synthesis of 1-Benzyl-5,6-dimethyl-3-cyanomethylbenzimidazolium Bromide
This is an intermediate step in the synthesis of certain pyrrole derivatives.[6]
Materials:
-
1-Benzyl-5,6-dimethylbenzimidazole
-
Bromoacetonitrile
Procedure:
-
Dissolve 1-benzyl-5,6-dimethylbenzimidazole (3.54 g, 15 mmol) and bromoacetonitrile (22.5 mmol, 1.6 mL) in acetone (150 mL).
-
Reflux the reaction mixture for 10 hours.
-
Cool the mixture, filter the resulting precipitate, and wash with acetone.
-
Dry the precipitate to obtain the product as colorless crystals.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Conditions | Yield (%) | Melting Point (°C) |
| 1-Benzyl-5,6-dimethyl-3-cyanomethylbenzimidazolium bromide | 1-Benzyl-5,6-dimethylbenzimidazole | Bromoacetonitrile | Acetone | Reflux, 10 h | 75 | 193-195 |
Data from the synthesis of a key intermediate for subsequent pyrrole formation.[6]
Microwave-Assisted Paal-Knorr Synthesis
Microwave irradiation can significantly accelerate the Paal-Knorr synthesis, leading to higher yields in shorter reaction times compared to conventional heating methods.[7]
Experimental Protocol: Microwave-Assisted Synthesis of Pyrrole-Based Hydrazide-Hydrazones
This protocol describes the synthesis of a pyrrole intermediate and its subsequent conversion.[7]
Step 1: Synthesis of the Pyrrole Acid (Paal-Knorr Condensation)
-
React a 1,4-dicarbonyl compound with an excess of an amino acid (e.g., valine).
-
Utilize microwave irradiation to drive the condensation reaction.
Step 2: Esterification and Hydrazinolysis
-
Esterify the resulting pyrrole-based acid using thionyl chloride and ethanol.
-
React the ethyl ester with hydrazine (B178648) hydrate (B1144303) under microwave irradiation to form the hydrazide.
Quantitative Data Comparison: Conventional vs. Microwave Synthesis
| Compound | Method | Reaction Time | Yield (%) |
| Pyrrole Hydrazide | Conventional | 96 h | 55-85 |
| Pyrrole Hydrazide | Microwave | 1 h | 87-94 |
| Hydrazide-hydrazones | Conventional | - | - |
| Hydrazide-hydrazones | Microwave | 1-3 min | 87-94 |
Data highlights the efficiency of microwave-assisted synthesis.[7]
Conclusion
The synthesis of pyrrole derivatives can be achieved through various robust and versatile methods. The choice of a specific protocol depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical Paal-Knorr and Hantzsch reactions remain highly relevant, while modern techniques like [3+2] cycloadditions and microwave-assisted synthesis offer advantages in terms of efficiency and access to complex molecular architectures. The protocols and data presented here provide a foundation for researchers and drug development professionals to select and implement appropriate synthetic strategies for their target pyrrole-containing molecules.
References
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 7. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Novel Neuroprotective Compounds in Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro culture of neuronal cells is a cornerstone of neuroscience research and a critical step in the drug discovery pipeline for neurodegenerative diseases.[1] Primary neuronal cultures, in particular, provide a physiologically relevant model system to investigate the efficacy and mechanism of action of novel neuroprotective compounds.[1][2] This document provides a comprehensive guide for utilizing a novel compound, herein referred to as "Leiopyrrole," in neuronal cell culture experiments. The protocols outlined below cover the essential steps from primary neuron isolation and culture to the assessment of neuroprotective effects and elucidation of potential signaling pathways. While "this compound" is used as a placeholder, these protocols are broadly applicable to the screening and characterization of new chemical entities in a neuronal context.
The development of new therapeutic agents for neurological disorders is a high-priority area in medicine.[3][4] Compounds that can protect neurons from damage and promote survival are of significant interest. The methodologies described here are designed to provide a robust framework for evaluating the potential of such compounds.
Data Presentation: Summary of Expected Quantitative Data
Effective data presentation is crucial for interpreting experimental outcomes. The following tables are templates for summarizing quantitative data from key neuroprotection assays.
Table 1: Effect of this compound on Neuronal Viability in an Excitotoxicity Model
| Treatment Group | Concentration (µM) | Mean Neuronal Viability (%) | Standard Deviation | p-value vs. Toxin Control |
| Vehicle Control | - | 100 | ± 4.5 | < 0.001 |
| Toxin Control (e.g., MPP+) | - | 45.2 | ± 5.1 | - |
| This compound | 1 | 55.8 | ± 4.9 | < 0.05 |
| This compound | 10 | 78.4 | ± 5.3 | < 0.01 |
| This compound | 50 | 89.1 | ± 4.7 | < 0.001 |
Table 2: Modulation of Key Neuroprotective Proteins by this compound
| Treatment Group | Concentration (µM) | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | p-value (Bcl-2/Bax Ratio) |
| Vehicle Control | - | 1.0 | 1.0 | - |
| Toxin Control (e.g., MPP+) | - | 0.4 | 2.5 | < 0.001 |
| This compound | 10 | 0.8 | 1.5 | < 0.05 |
| This compound | 50 | 1.2 | 1.1 | < 0.01 |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol details the steps for establishing primary neuronal cultures from embryonic rodent brains, a widely used model for neurobiology research.[5]
Materials:
-
Poly-D-lysine (Sigma, Cat. no. P-6407)[6]
-
Laminin (optional, for enhanced adherence)
-
Neurobasal Medium (Gibco, Cat. no. 21103049)[5]
-
B-27 Supplement (Invitrogen, Cat. no. 17504044)[5]
-
GlutaMAX (Invitrogen, Cat. no. 35050061)[5]
-
Papain (Worthington, Cat. no. LS003119)[6]
-
Hibernate-E Medium (BrainBits LLC)[6]
-
Trypan Blue Stain (Sigma-Aldrich, T8154)[5]
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
Procedure:
-
Coating Culture Vessels:
-
Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile distilled water.[6]
-
Incubate at room temperature for at least 1 hour.[6]
-
Aspirate the Poly-D-lysine solution and wash three times with sterile distilled water.[2]
-
Allow the vessels to dry completely in a laminar flow hood.[6]
-
-
Neuron Isolation:
-
Euthanize the timed-pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic hippocampi in ice-cold Hibernate-E medium.[7]
-
Transfer the tissue to a sterile conical tube and allow it to settle.
-
Enzymatically digest the tissue with papain (e.g., 20 units/mL) for 15-30 minutes at 37°C.[2]
-
Gently wash the tissue to remove the digestion solution and resuspend it in complete Neurobasal medium (Neurobasal + B-27 + GlutaMAX).[5]
-
Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[7]
-
-
Cell Plating:
-
Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.[5]
-
Plate the neurons onto the pre-coated culture vessels at a desired density (e.g., 1 x 10^5 cells/well for a 48-well plate).[6]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Perform a half-media change every 3-4 days.
-
Protocol 2: Neuroprotection Assay Using an Excitotoxicity Model
This protocol describes how to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death.
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
Neurotoxin (e.g., MPP+, glutamate, or H2O2)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH assay)
Procedure:
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in pre-warmed culture medium.
-
Remove half of the medium from each well and replace it with the this compound-containing medium.
-
Incubate for a predetermined pre-treatment time (e.g., 1-24 hours).
-
-
Induction of Neurotoxicity:
-
Add the neurotoxin to the appropriate wells at a pre-determined toxic concentration.
-
Include a vehicle control (no toxin, no this compound) and a toxin control (toxin, no this compound).
-
Incubate for the required duration to induce cell death (e.g., 24 hours).
-
-
Assessment of Neuronal Viability:
-
Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control group (representing 100% viability) and express the results as a percentage of neuronal viability.
-
Visualization of Workflows and Pathways
Experimental Workflow for Screening this compound
References
- 1. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery - GloNeuro [gloneuro.org]
- 4. Trends In Neuroscience Drug Discovery And Development | L.E.K. Consulting [lek.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Novel Pyrrole-Based Compounds in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo studies for a compound named "Leiopyrrole" were found in the current scientific literature. The following application notes and protocols are generalized templates based on common practices for novel pyrrole-containing compounds and are intended to serve as a guide for designing and conducting initial in vivo evaluations. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
Pyrrole (B145914) and its derivatives are a class of heterocyclic aromatic organic compounds with a wide range of biological activities. When investigating a novel pyrrole-based compound, such as a theoretical "this compound," a series of in vivo studies in animal models are crucial to determine its pharmacokinetic profile, safety, and preliminary efficacy. These studies are essential for advancing the compound through the drug development pipeline.
This document provides a general framework for conducting initial in vivo studies, including acute toxicity assessment, pharmacokinetic profiling, and guidance on administration and monitoring.
Data Presentation: Hypothetical Quantitative Data for a Novel Pyrrole Compound
The following tables represent the types of quantitative data that would be collected and summarized from in vivo studies.
Table 1: Acute Toxicity of a Novel Pyrrole Compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations |
| 300 | 3 | 0/3 | No observable adverse effects |
| 2000 | 3 | 1/3 | Lethargy, ruffled fur in all animals prior to mortality in one |
| 5000 | 3 | 3/3 | Severe lethargy, ataxia, mortality within 24 hours |
Data is hypothetical and for illustrative purposes only.
Table 2: Pharmacokinetic Parameters of a Novel Pyrrole Compound in Rats (10 mg/kg, IV Administration)
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 0.1 | h |
| AUC(0-inf) | 3500 | ng*h/mL |
| t1/2 | 2.5 | h |
| CL | 2.8 | L/h/kg |
| Vd | 7.0 | L/kg |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Acute Toxicity Study (OECD 423 Guideline Adaptation)
This protocol is designed to assess the acute toxic effects of a novel pyrrole compound.
Objective: To determine the acute toxicity and estimate the LD50 of the compound after a single dose.
Materials:
-
Test compound (e.g., "this compound")
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Healthy, young adult mice (e.g., CD-1 or BALB/c), 8-12 weeks old
-
Standard laboratory animal caging and diet
-
Syringes and needles for administration
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.
-
Dose Preparation: Prepare the test compound in the chosen vehicle at the desired concentrations. Ensure the final formulation is sterile if administered parenterally.[1]
-
Animal Grouping and Dosing:
-
Observation:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.[5]
-
Continue daily observations for 14 days.
-
Record all clinical signs of toxicity, such as changes in skin, fur, eyes, and behavior.
-
-
Data Collection: Record mortality, body weight changes, and any observed abnormalities.
-
Endpoint: At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.
Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study in an animal model.
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the test compound.
Materials:
-
Test compound
-
Vehicle
-
Cannulated rats (e.g., Sprague-Dawley) to facilitate blood sampling
-
Syringes, needles, and catheters
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use cannulated rats to allow for serial blood sampling without causing undue stress.
-
Dosing:
-
Administer a single intravenous (IV) dose to one group of animals to determine clearance, volume of distribution, and half-life.
-
Administer a single oral (PO) dose to another group to assess oral bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams illustrate a typical experimental workflow for in vivo studies and a hypothetical signaling pathway that a novel pyrrole compound might modulate, based on general knowledge of inflammatory pathways.
Caption: General experimental workflow for in vivo animal studies.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by a novel compound.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for the Quantification of Leiopyrrole in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed methodologies for the quantitative analysis of Leiopyrrole, a novel small molecule drug candidate, in various biological matrices such as plasma, serum, urine, and whole blood. The protocols described herein are based on established principles of bioanalytical method development and validation, utilizing common techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific methods for this compound are not yet widely published, these protocols offer a robust starting point for researchers and have been adapted from validated methods for similar small molecule analytes. The validation parameters are consistent with international guidelines to ensure data quality, reliability, and consistency.[1][2][3][4]
Data Presentation: Quantitative Method Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values serve as a benchmark for method validation.
| Parameter | Result |
| Linearity & Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL[5] |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85% - 115% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw) | Stable for 3 cycles |
| Stability (Short-term, benchtop) | Stable for 4 hours at room temp. |
| Stability (Long-term) | Stable for 30 days at -80°C |
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial to remove interferences and concentrate the analyte before instrumental analysis.[6][7][8][9] The choice of method depends on the biological matrix and the required sensitivity.
A rapid and simple method suitable for initial screening and high-throughput analysis.
-
Reagents:
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound)
-
-
Protocol:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[10]
-
Vortex and inject into the LC-MS/MS system.
-
Offers cleaner extracts compared to PPT by partitioning the analyte into an immiscible organic solvent.[9]
-
Reagents:
-
Methyl tert-butyl ether (MTBE), HPLC-grade
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Internal Standard (IS) working solution
-
-
Protocol:
-
Pipette 200 µL of the biological sample into a glass tube.
-
Add 25 µL of the IS working solution.
-
Add 50 µL of 5% ammonium hydroxide to basify the sample (adjust pH based on this compound's pKa).[6]
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase and inject.
-
Provides the cleanest samples and allows for analyte concentration, leading to higher sensitivity.[7][11][12]
-
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18, 30 mg)
-
SPE vacuum manifold
-
-
Reagents:
-
Methanol (B129727), HPLC-grade
-
Deionized water
-
Conditioning, wash, and elution solvents (to be optimized based on this compound's chemistry)
-
-
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.
-
Loading: Load 250 µL of the pre-treated sample (e.g., diluted 1:1 with water) onto the cartridge.[11]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of an appropriate solvent (e.g., 90% methanol in water).
-
Dry-down & Reconstitution: Evaporate the eluate and reconstitute in 100 µL of mobile phase for analysis.[11]
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.[11]
-
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometer Settings (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Visualizations
Caption: General workflow for the analysis of this compound in biological samples.
Caption: Step-by-step logical flow of the Solid-Phase Extraction (SPE) protocol.
References
- 1. pharmadevils.com [pharmadevils.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scispace.com [scispace.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. omicsonline.org [omicsonline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. agilent.com [agilent.com]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Bioassay for Leiopyrrole Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leiopyrroles are a class of marine-derived pyrrole-containing natural products. The pyrrole (B145914) motif is a key structural feature in many biologically active compounds, with derivatives exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a detailed protocol for developing and implementing a bioassay to screen for and characterize the antiproliferative activity of novel Leiopyrrole compounds. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6]
Principle of the Bioassay
The MTT assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[4] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 500-600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. A decrease in signal indicates a reduction in cell viability, suggesting cytotoxic or antiproliferative effects of the test compound.[4][5]
Data Presentation
Table 1: Hypothetical Antiproliferative Activity of this compound Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | This compound Derivative | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| LP-001 | This compound A | 1 | 95.2 ± 4.1 | 15.8 |
| 5 | 78.5 ± 3.5 | |||
| 10 | 60.1 ± 2.8 | |||
| 25 | 45.3 ± 3.9 | |||
| 50 | 20.7 ± 2.2 | |||
| LP-002 | This compound B | 1 | 98.1 ± 3.8 | 32.5 |
| 5 | 89.4 ± 4.0 | |||
| 10 | 75.2 ± 3.1 | |||
| 25 | 58.9 ± 4.5 | |||
| 50 | 35.1 ± 3.3 | |||
| Control | Vehicle (0.1% DMSO) | - | 100.0 ± 5.0 | N/A |
Data are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound compounds
-
Human cancer cell line (e.g., A549 - human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for MTT Assay
-
Cell Seeding:
-
Culture A549 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound compounds in DMSO.
-
Create serial dilutions of the this compound compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared media containing the different concentrations of this compound compounds to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
Visualizations
Caption: Workflow for the MTT-based bioassay to determine this compound antiproliferative activity.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Leiopyrrole in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Leiopyrrole: A Novel Modulator of Protein-Protein Interactions
This compound is a novel synthetic pyrrole-based compound demonstrating significant potential as a modulator of intracellular protein-protein interactions (PPIs). The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] this compound has been rationally designed to disrupt specific PPIs that are critical nodes in disease-relevant signaling pathways. Its favorable physicochemical properties make it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
These application notes provide a comprehensive overview of the use of this compound in a high-throughput screening context, focusing on a primary application: the inhibition of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.
Application Note 1: High-Throughput Screening for Inhibitors of the Keap1-Nrf2 Interaction using a Split Luciferase Complementation Assay
Assay Principle
The split luciferase complementation assay is a powerful and sensitive method for monitoring protein-protein interactions in living cells, making it highly suitable for HTS.[3] The assay relies on the reconstitution of an active luciferase enzyme from two inactive fragments when they are brought into close proximity by the interaction of two proteins fused to these fragments. In this application, Keap1 is fused to the N-terminal fragment of luciferase (N-Luc), and Nrf2 is fused to the C-terminal fragment (C-Luc). When Keap1 and Nrf2 interact, the N-Luc and C-Luc fragments are brought together, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate. Small molecules like this compound that disrupt the Keap1-Nrf2 interaction will prevent the reconstitution of luciferase, leading to a decrease in the luminescent signal.
Potential Signaling Pathway Modulation by this compound
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular antioxidant and detoxification responses. Under basal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, the interaction between Keap1 and Nrf2 is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes. By inhibiting the Keap1-Nrf2 interaction, this compound can mimic the effects of oxidative stress, leading to the activation of the Nrf2-mediated antioxidant response.
References
Application Notes and Protocols: Leiopyrrole as a Selective Tool for Studying Dopamine D2 Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The dopamine (B1211576) D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) involved in numerous physiological processes and is a primary target for antipsychotic and anti-parkinsonian drugs.[1][2] Understanding the nuanced pharmacology of D2R requires selective and well-characterized molecular tools. This document describes the application of Leiopyrrole, a novel, high-affinity, and selective antagonist for the dopamine D2 receptor.
This compound is a synthetic pyrrole (B145914) derivative designed for high selectivity over other dopamine receptor subtypes (D1, D3, D4, D5) and other related GPCRs. Its utility lies in its ability to potently block D2R-mediated signaling, allowing for the precise investigation of D2R function in both in vitro and in vivo systems. These notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in key experimental assays.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at the human dopamine D2 receptor. Its pharmacological characteristics have been determined through a series of standardized in vitro assays. The quantitative data presented below summarizes its binding affinity, receptor selectivity, and functional antagonist potency.
Data Presentation
Table 1: Binding Affinity (Ki) of this compound at Dopamine Receptors
| Receptor Subtype | Radioligand Used | Source of Receptor | This compound Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | HEK293 cells | 0.85 |
| Dopamine D1 | [3H]-SCH23390 | CHO-K1 cells | 850 |
| Dopamine D3 | [3H]-Spiperone | HEK293 cells | 98 |
| Dopamine D4 | [3H]-N-Methylspiperone | CHO-K1 cells | 210 |
| Dopamine D5 | [3H]-SCH23390 | HEK293 cells | > 10,000 |
Data are presented as the mean from three independent experiments. Ki values were calculated using the Cheng-Prusoff equation.[3]
Table 2: Selectivity Profile of this compound
| Receptor Family | Receptor Subtype | This compound Ki (nM) or % Inhibition @ 1µM |
| Dopamine | D2 | 0.85 (Ki) |
| D3 | 98 (Ki) | |
| D1 | 850 (Ki) | |
| Serotonin | 5-HT2A | 150 (Ki) |
| 5-HT1A | > 1,000 (Ki) | |
| 5-HT2C | 450 (Ki) | |
| Adrenergic | α1A | < 20% Inhibition |
| α2A | < 15% Inhibition | |
| β1 | < 10% Inhibition | |
| Muscarinic | M1 | < 5% Inhibition |
This selectivity profile highlights this compound's >100-fold selectivity for the D2 receptor over the D3 receptor and even greater selectivity over other tested receptors.
Table 3: Functional Antagonist Potency (IC50) of this compound at the D2 Receptor
| Assay Type | Agonist Used (at EC80) | Measured Effect | This compound IC50 (nM) |
| cAMP Inhibition Assay | Quinpirole | Inhibition of Forskolin-stimulated cAMP | 2.5 |
| β-Arrestin 2 Recruitment | Dopamine | Inhibition of β-Arrestin 2 recruitment | 3.1 |
Functional assays confirm this compound's potent antagonism of both G-protein and β-arrestin signaling pathways downstream of D2R activation.[1][4]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for understanding the application of this compound.
Dopamine D2 Receptor Signaling Pathways
Dopamine D2 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[[“]][6] Additionally, upon agonist binding and phosphorylation by G protein-coupled receptor kinases (GRKs), D2Rs can recruit β-arrestin proteins, which desensitize G protein signaling and initiate separate, G protein-independent signaling cascades.[1][4][7]
Caption: D2R signaling via G-protein and β-arrestin pathways.
Experimental Workflow for Characterizing this compound
The characterization of a novel antagonist like this compound follows a logical progression from initial binding studies to functional validation.
Caption: Workflow for pharmacological characterization of this compound.
Logical Framework for Using this compound
The decision to use this compound depends on its specific pharmacological properties and the experimental question being addressed.
Caption: Decision tree for the application of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for using this compound to characterize dopamine D2 receptor pharmacology.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the D2 receptor.[3][8][9]
A. Materials:
-
Cell Membranes: HEK293 cells stably expressing human D2 receptors.
-
Radioligand: [3H]-Spiperone (Specific Activity: ~90 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM final concentration).
-
Test Compound: this compound (serial dilutions).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, GF/B filter mats, cell harvester, scintillation counter, scintillation fluid.
B. Procedure:
-
Prepare cell membranes from D2-HEK293 cells via homogenization and centrifugation. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., via BCA assay).[8]
-
Dilute the membrane preparation in Assay Buffer to achieve 15-20 µg of protein per well.
-
Prepare serial dilutions of this compound (e.g., from 10 mM down to 0.1 nM) in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate (final volume = 200 µL):
-
Total Binding: 50 µL Assay Buffer + 50 µL [3H]-Spiperone + 100 µL membranes.
-
Non-specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL [3H]-Spiperone + 100 µL membranes.
-
Competition: 50 µL this compound dilution + 50 µL [3H]-Spiperone + 100 µL membranes.
-
-
The final concentration of [3H]-Spiperone should be approximately its Kd value (e.g., 0.3 nM).
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/B filter mats using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
C. Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the CPM values for the competition wells to a percentage of specific binding: % Specific Binding = (CPMcompound - CPMNSB) / (CPMTotal - CPMNSB) * 100.
-
Plot % Specific Binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
Protocol 2: Gαi-Mediated cAMP Inhibition Functional Assay
This assay measures this compound's ability to block the agonist-induced, Gαi-mediated inhibition of cAMP production.[10][11][12]
A. Materials:
-
Cells: CHO-K1 cells stably expressing human D2 receptors.
-
Agonist: Quinpirole.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
Assay Medium: Serum-free DMEM or HBSS with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit: HTRF, Luminescence, or ELISA-based kit.
B. Procedure (Antagonist Mode):
-
Seed D2-CHO cells into 96- or 384-well plates and grow to ~90% confluency.
-
On the day of the assay, aspirate the growth medium and replace it with Assay Medium.
-
Prepare serial dilutions of this compound in Assay Medium. Add to the cells and pre-incubate for 20-30 minutes at 37°C.
-
Prepare a solution of the agonist (Quinpirole) at a concentration that gives ~80% of its maximal effect (EC80).
-
Add the Quinpirole solution to the wells already containing this compound.
-
Immediately add Forskolin to all wells (except for basal control) to a final concentration that robustly stimulates cAMP (e.g., 1-5 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.[10]
C. Data Analysis:
-
Generate a standard curve if required by the kit.
-
Normalize the data: Set the signal from cells treated with Forskolin + Quinpirole (no antagonist) as 0% inhibition, and the signal from cells treated with Forskolin alone as 100% inhibition.
-
Plot the % Inhibition against the log concentration of this compound.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the functional potency of this compound as an antagonist of the G-protein pathway.
Protocol 3: β-Arrestin 2 Recruitment Assay
This protocol quantifies this compound's ability to block agonist-induced recruitment of β-arrestin 2 to the D2 receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.[4][7][13][14]
A. Materials:
-
Assay System: U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter®, Tango™, or BRET systems). These cells co-express the D2 receptor and a β-arrestin fusion protein linked to a reporter system.
-
Agonist: Dopamine or Quinpirole.
-
Test Compound: this compound.
-
Assay Medium: As recommended by the assay manufacturer (e.g., Opti-MEM).
-
Detection Reagents: As supplied with the assay kit.
B. Procedure (Antagonist Mode):
-
Plate the engineered cells in the appropriate assay plates (e.g., white-walled 96-well plates) and culture overnight.
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the this compound dilutions to the cells and pre-incubate for 20-30 minutes at 37°C.
-
Add the agonist (e.g., Dopamine) at its EC80 concentration to the wells.
-
Incubate the plate for 60-90 minutes at 37°C (or as optimized for the specific assay system).
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 60 minutes) and read the signal (luminescence or fluorescence) on a plate reader.[4]
C. Data Analysis:
-
Normalize the data: Set the signal from cells treated with the agonist alone as 0% inhibition and the signal from vehicle-treated cells as 100% inhibition.
-
Plot the % Inhibition against the log concentration of this compound.
-
Use non-linear regression to determine the IC50 value, which represents the functional potency of this compound as an antagonist of the β-arrestin pathway.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for Leiopyrrole-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leiopyrrole, a novel class of pyrrole-based compounds, represents a promising scaffold for the development of new therapeutic agents. The pyrrole (B145914) ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3][4] This document provides a comprehensive guide to the experimental design for the discovery and preclinical development of this compound-based drugs. It includes detailed protocols for key experiments, structured data presentation, and visual workflows to facilitate a systematic and efficient drug discovery cascade.
High-Throughput Screening (HTS) for Hit Identification
The initial step in identifying promising this compound-based compounds is a robust high-throughput screening campaign. This involves testing a library of this compound derivatives in a specific biological assay to identify "hits" that exhibit the desired activity.
HTS Workflow
The HTS process follows a multi-step workflow designed to efficiently screen large compound libraries and identify genuine hits while minimizing false positives.
Protocol: High-Throughput Screening
This protocol outlines the general steps for conducting a high-throughput screen for small molecule inhibitors.[5][6]
-
Assay Development and Miniaturization:
-
Develop a robust and reproducible biochemical or cell-based assay relevant to the therapeutic target.
-
Miniaturize the assay from a 96-well to a 384-well or 1536-well plate format to reduce reagent consumption and increase throughput.[5]
-
Optimize assay parameters such as incubation time, temperature, and reagent concentrations.
-
-
Pilot Screen:
-
Full Library Screen:
-
Screen the entire this compound library at a single concentration (e.g., 10 µM).
-
Utilize automated liquid handling systems for compound dispensing and reagent addition to ensure consistency and accuracy.
-
-
Data Analysis:
-
Analyze the screening data to identify compounds that produce a significant and reproducible effect.
-
Normalize the data to controls and calculate activity scores (e.g., percent inhibition).
-
-
Hit Confirmation and Prioritization:
-
Re-test the primary "hits" in the same assay to confirm their activity.
-
Perform dose-response experiments to determine the potency (e.g., IC50) of the confirmed hits.
-
Prioritize hits based on potency, selectivity, and chemical tractability for further investigation.
-
In Vitro Characterization of Hits
Confirmed hits from the HTS campaign are subjected to a battery of in vitro assays to characterize their biological activity, mechanism of action, and selectivity.
Anticancer Activity
Pyrrole derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[1][7]
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.
The MTS assay is a colorimetric method for assessing cell viability and proliferation.[8]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium.
-
Add the compounds to the cells and incubate for 48-72 hours.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Anti-inflammatory Activity
Pyrrole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]
The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
This protocol describes a method to determine the inhibitory activity of this compound compounds against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Reconstitute purified COX-1 and COX-2 enzymes in the appropriate buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
-
Compound Incubation:
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Add a saturating solution of stannous chloride to convert the product (PGG2) to a stable product (PGF2α).
-
Quantify the amount of PGF2α produced using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Antibacterial Activity
Many pyrrole-containing compounds have demonstrated potent antibacterial activity.[4][11]
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture Preparation:
-
Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the this compound compounds in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
In Vivo Efficacy Studies
Promising lead compounds identified through in vitro characterization should be evaluated in relevant animal models to assess their in vivo efficacy and safety.
Protocol: Mouse Xenograft Model for Anticancer Activity
This model is used to evaluate the ability of a test compound to inhibit tumor growth in vivo.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly using calipers.
-
-
Compound Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the this compound compound and a vehicle control to the respective groups via a suitable route (e.g., oral, intraperitoneal).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.
-
Data Presentation
Quantitative data from the experimental studies should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| LPY-001 | LoVo | 5.2 |
| LPY-002 | LoVo | 2.8 |
| LPY-003 | MCF-7 | 8.1 |
| LPY-004 | MCF-7 | 4.5 |
| LPY-005 | SK-OV-3 | 12.3 |
| LPY-006 | SK-OV-3 | 6.7 |
| Doxorubicin | LoVo | 0.1 |
| Doxorubicin | MCF-7 | 0.05 |
| Doxorubicin | SK-OV-3 | 0.2 |
Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| LPY-101 | >100 | 1.5 | >66.7 |
| LPY-102 | 85.2 | 0.8 | 106.5 |
| LPY-103 | >100 | 2.3 | >43.5 |
| Celecoxib | 15.0 | 0.0076 | 1974 |
Table 3: Antibacterial Activity of this compound Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| LPY-201 | 4 | 32 |
| LPY-202 | 2 | 16 |
| LPY-203 | 8 | 64 |
| Ciprofloxacin | 0.5 | 0.015 |
Conclusion
The experimental design outlined in these application notes provides a comprehensive framework for the discovery and preclinical evaluation of this compound-based drug candidates. By following these detailed protocols and systematically analyzing the data, researchers can efficiently identify and advance promising compounds toward clinical development. The versatility of the pyrrole scaffold suggests that this compound derivatives have the potential to address a wide range of therapeutic needs.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of a pyrrole library and identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
techniques for purifying synthesized Leiopyrrole
{"__ "Welcome to the detailed application notes and protocols for the purification of synthesized Leiopyrrole. This document is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies for obtaining high-purity this compound, a critical step for accurate biological and pharmacological studies.
Note on "this compound": The term "this compound" does not correspond to a commonly known chemical structure in publicly available scientific literature. Therefore, this guide provides protocols for the purification of substituted pyrroles, which are applicable to a wide range of pyrrole (B145914) derivatives, including potentially novel structures like this compound.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic compounds that form the core of many biologically active molecules, including natural products and synthetic drugs. The synthesis of these compounds often results in a crude mixture containing the desired product, unreacted starting materials, byproducts, and residual catalysts.[1] Effective purification is paramount to ensure the reliability and reproducibility of subsequent experiments. This document outlines three common and effective purification techniques: Flash Column Chromatography, Recrystallization, and Distillation.
Application Note 1: Purification of this compound by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying organic compounds based on their differential adsorption to a stationary phase.[1][2] It is particularly useful for separating compounds with different polarities.
Principle: A solution of the crude this compound is loaded onto a column packed with a solid adsorbent (typically silica (B1680970) gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column under pressure.[3] Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus enabling separation.
Experimental Protocol
-
Preparation of the Silica Gel Column:
-
Select a column of appropriate size based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate (B1210297) is a good starting point).[4]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[3]
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent.
-
Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a free-flowing powder.[5]
-
Carefully apply the sample to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.[5]
-
Collect fractions in test tubes or vials.
-
Monitor the separation by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.[2]
-
-
Isolation of Pure this compound:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Most common choice for pyrrole derivatives. |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | The ratio is optimized based on the polarity of the this compound.[4] |
| Loading Capacity | 1-10% of silica gel weight | Depends on the difficulty of the separation. |
| Expected Yield | 50-95% | Highly dependent on the purity of the crude mixture and the optimization of the chromatographic conditions. |
| Expected Purity | >95% | Can be assessed by HPLC, NMR, or LC-MS.[6] |
Workflow Diagram
Caption: Workflow for the purification of this compound by flash column chromatography.
Application Note 2: Purification of this compound by Recrystallization
Recrystallization is a technique used to purify solid compounds. It is based on the principle that the solubility of a compound in a solvent increases with temperature.
Principle: The crude solid this compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the this compound decreases, and it crystallizes out of the solution, leaving the impurities dissolved in the solvent.
Experimental Protocol
-
Solvent Selection:
-
Choose a solvent in which the this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
Common solvents for pyrrole derivatives include ethanol, methanol, hexane, and ethyl acetate.[7][8]
-
-
Dissolution:
-
Place the crude this compound in a flask and add a small amount of the chosen solvent.
-
Heat the mixture to boiling while stirring to dissolve the solid.
-
Add more solvent in small portions until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
For better crystal formation, the cooling process can be further slowed down by insulating the flask.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Solvent Choice | Ethanol, Methanol, Hexane, Ethyl Acetate | The choice is highly dependent on the specific structure of the this compound.[9] |
| Recovery Yield | 60-90% | Depends on the solubility difference of the compound at high and low temperatures. |
| Purity Improvement | Significant | Can often yield highly pure crystalline material. |
Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Application Note 3: Purification of this compound by Distillation
Distillation is a purification technique for liquid compounds based on differences in their boiling points.[10] For heat-sensitive compounds, vacuum distillation is employed to lower the boiling point.[4]
Principle: The crude liquid this compound is heated to its boiling point. The vapor is then cooled and condensed back into a liquid, which is collected as the purified product. Impurities with significantly different boiling points are left behind.
Experimental Protocol
-
Apparatus Setup:
-
Assemble a distillation apparatus, including a distillation flask, a condenser, and a receiving flask.[11]
-
For vacuum distillation, connect the apparatus to a vacuum pump and include a manometer to monitor the pressure.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
If performing vacuum distillation, reduce the pressure to the desired level.
-
Heat the distillation flask gently.
-
Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure this compound at that pressure.
-
-
Product Collection:
-
The purified liquid this compound is collected in the receiving flask.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Applicability | Liquid Leiopyrroles | Not suitable for solid compounds. |
| Pressure | Atmospheric or Reduced (Vacuum) | Vacuum distillation is used for high-boiling or thermally unstable compounds.[12] |
| Expected Yield | 70-98% | Generally high for compounds that are stable to heat. |
| Expected Purity | High | Very effective for separating compounds with significantly different boiling points.[13] |
Workflow Diagram
Caption: Workflow for the purification of this compound by distillation.
Purity Assessment Protocols
After purification, it is crucial to assess the purity of the this compound. Several analytical techniques can be employed for this purpose:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.[14]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique that can provide quantitative information about the purity of the sample.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to detect and quantify impurities.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify any remaining impurities.[6][15]
-
Elemental Analysis: Determines the elemental composition of the compound, which should be within ±0.4% of the calculated values for a pure sample.[15]
By following these detailed application notes and protocols, researchers can effectively purify synthesized this compound and ensure the quality and reliability of their scientific findings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 13. US2350447A - Separation of pyrrole - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
Troubleshooting & Optimization
common problems in Leiopyrrole synthesis and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrroles. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may face during your experiments.
Paal-Knorr Pyrrole (B145914) Synthesis
The Paal-Knorr synthesis is a widely used method for synthesizing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions.[1]
Q1: I am getting a very low yield or no product at all. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Insufficiently reactive starting materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Inappropriate reaction conditions: Traditional Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[2][3]
-
Suboptimal catalyst choice: The type and concentration of the acid catalyst are critical. While acid catalysis is generally necessary, excessively strong acidic conditions (pH < 3) can promote the formation of furan (B31954) byproducts.[1][4]
-
Presence of water: Although some modern variations are performed in water, the final dehydration step to form the aromatic pyrrole can be inhibited by excess water in the reaction mixture under certain conditions.[1]
Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize it?
The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][4]
Solutions:
-
Optimize pH: Maintain the reaction pH between 3 and 5 to favor pyrrole formation.
-
Use a weaker acid: Consider using a weak acid like acetic acid, which can accelerate the desired reaction without promoting furan formation.[4]
-
Modern Catalysts: Employ modern catalysts such as silica (B1680970) sulfuric acid (SiO2-OSO3H) or other reusable heterogeneous catalysts that can allow the reaction to proceed under milder, often room temperature and solvent-free conditions.[2]
Q3: How can I purify my pyrrole product effectively?
Purification strategies depend on the physical properties of the synthesized pyrrole. Common methods include:
-
Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent. Washing the organic layer with water and brine helps remove residual acid and water-soluble impurities.[1]
-
Chromatography: Column chromatography is a versatile method for separating the desired pyrrole from byproducts and unreacted starting materials.
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification technique.[1]
Summary of Troubleshooting for Paal-Knorr Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Insufficiently reactive starting materials | Use more forcing conditions (higher temperature, longer reaction time) or a less sterically hindered substrate.[1] |
| Harsh reaction conditions leading to degradation | Employ milder conditions with modern catalysts (e.g., silica-supported sulfuric acid).[2] | |
| Suboptimal catalyst | Screen different acid catalysts and concentrations. | |
| Furan Byproduct | Strongly acidic conditions (pH < 3) | Maintain pH between 3-5; use a weaker acid like acetic acid.[1][4] |
| Complex Mixture | Product degradation and side reactions | Optimize reaction conditions to be as mild as possible; thorough chromatographic purification may be necessary.[1] |
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the reaction of a β-ketoester with an α-halo ketone in the presence of ammonia or a primary amine.[5]
Q1: My Hantzsch synthesis is not working. What are some common pitfalls?
The Hantzsch synthesis can be sensitive to reaction conditions and the nature of the substrates.
-
Stability of Intermediates: The reaction proceeds through the formation of an enamine intermediate. The stability and reactivity of this intermediate are crucial for the success of the reaction.
-
Regioselectivity Issues: The synthesis of highly substituted and functionalized pyrroles can sometimes pose problems of regioselectivity.[6]
-
Harsh Conditions: Like other classical methods, the Hantzsch synthesis can sometimes require conditions that are not suitable for sensitive functional groups.[7]
Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?
Regioselectivity can be a challenge. Some modern variations of the Hantzsch synthesis have been developed to address this:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as Yb(OTf)3, has been shown to alter the regioselectivity of the reaction, particularly when using 1,3-diketones and aromatic amines.[6]
Troubleshooting Flowchart for Hantzsch Synthesis
Caption: A logical workflow for troubleshooting common issues in Hantzsch pyrrole synthesis.
Van Leusen Pyrrole Synthesis
The Van Leusen reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a synthon to react with Michael acceptors (electron-deficient alkenes) in the presence of a base to form pyrroles.[8][9]
Q1: My Van Leusen reaction is giving a low yield. What should I check?
-
Base Strength: The reaction requires a base to deprotonate TosMIC. The strength of the base can be critical. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and appropriately handled.
-
Quality of TosMIC: TosMIC is a stable solid but should be of good quality. Impurities can affect the reaction outcome.[9]
-
Reactivity of the Michael Acceptor: The electron-withdrawing group on the alkene influences its reactivity. Highly reactive Michael acceptors generally give better yields.
-
Reaction Temperature: While many Van Leusen reactions proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.
Q2: Are there any common side reactions in the Van Leusen synthesis?
Side reactions can occur, sometimes leading to unexpected products. For instance, in the synthesis of imidazoles using a similar approach, the formation of novel condensed tricycles has been observed.[8] While specific side products for the pyrrole synthesis are less commonly reported in these general terms, it is important to be aware that the versatile reactivity of TosMIC can lead to alternative reaction pathways depending on the substrates and conditions.
General Troubleshooting for Pyrrole Synthesis
| Parameter | Paal-Knorr | Hantzsch | Van Leusen |
| Key Reactants | 1,4-dicarbonyl, amine/ammonia | β-ketoester, α-halo ketone, amine/ammonia | TosMIC, Michael acceptor |
| Typical Catalyst/Reagent | Acid (e.g., acetic acid, H+) | Base (e.g., ammonia) | Base (e.g., NaH, K2CO3) |
| Common Byproduct | Furan | Varies with substrates | Varies with substrates |
| Key for High Yield | Control of pH, mild conditions | Purity of reactants, optimal temperature | Strong base, reactive Michael acceptor |
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Dissolution: Dissolve the 1,4-dicarbonyl compound (1 equivalent) and the primary amine or ammonia (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical Paal-Knorr pyrrole synthesis experiment.
General Protocol for Van Leusen Pyrrole Synthesis
This is a representative protocol and may need adjustment based on the specific substrates.
-
Reaction Setup: To a solution of the Michael acceptor (1 equivalent) and TosMIC (1-1.2 equivalents) in a suitable aprotic solvent (e.g., THF or DMSO), add a base (e.g., sodium hydride, 2-3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in troubleshooting pyrrole synthesis based on the initial outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Leiopyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reaction yield of Leiopyrrole and other substituted pyrrole (B145914) syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrrole synthesis?
Low yields in pyrrole synthesis can stem from several factors, including the purity of starting materials, suboptimal reaction conditions (temperature, concentration, and time), inappropriate catalyst selection or deactivation, solvent effects, and the formation of side products or tars. Careful control of these parameters is crucial for achieving high yields.
Q2: How does the choice of catalyst affect the reaction yield?
The catalyst plays a critical role in many pyrrole syntheses. For instance, in the Paal-Knorr synthesis, acid catalysts are typically required.[1] The type and concentration of the catalyst can significantly impact the reaction rate and yield. Using an inappropriate catalyst or an incorrect amount can lead to incomplete reactions or the formation of undesired byproducts. Some modern methods utilize metal catalysts like zinc, iron(III) chloride, or copper, which can offer higher yields and milder reaction conditions.[2][3]
Q3: Can the solvent choice influence the outcome of my synthesis?
Absolutely. The solvent can affect the solubility of reactants, the reaction rate, and even the reaction pathway. While traditional methods often use organic solvents, recent advancements have explored the use of water or ionic liquids as greener and sometimes more effective alternatives.[2][3] For example, conducting the Paal-Knorr condensation in water with a catalytic amount of iron(III) chloride has been shown to produce good to excellent yields.[3]
Q4: What is the optimal temperature and reaction time for pyrrole synthesis?
The optimal temperature and reaction time are highly dependent on the specific pyrrole synthesis method and the substrates being used. Some reactions proceed well at room temperature, while others may require heating to go to completion.[4] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[5]
Troubleshooting Guide
Problem 1: My reaction is not proceeding to completion, and I have a low conversion of starting materials.
-
Possible Cause 1: Catalyst Inactivity. The catalyst may be of poor quality, deactivated by moisture, or used in an insufficient amount.
-
Possible Cause 2: Suboptimal Temperature. The reaction temperature may be too low.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. For less reactive substrates, heating is often necessary to drive the reaction to completion.[5]
-
-
Possible Cause 3: Insufficient Reaction Time. The reaction may not have been allowed to run for a sufficient duration.
-
Solution: Continue to monitor the reaction over a longer period. If the reaction stalls, consider other factors like catalyst activity or temperature.
-
Problem 2: I am observing significant tar formation or a dark-colored reaction mixture.
-
Possible Cause 1: High Reaction Temperature. Excessive heat can lead to the decomposition of starting materials or products, resulting in tar formation.
-
Solution: Lower the reaction temperature. If heating is necessary, do so gradually and maintain the minimum temperature required for the reaction to proceed at a reasonable rate.
-
-
Possible Cause 2: Highly Acidic Conditions. Strong acidic conditions can sometimes promote side reactions and polymerization, leading to colored impurities.[5]
-
Solution: If using an acid catalyst, consider using a milder acid or reducing the amount of acid used. For reactions involving hydrazine (B178648) salts, adding a mild base like sodium acetate (B1210297) can help neutralize excess acid.[5]
-
-
Possible Cause 3: Oxidative Processes. Some reaction components may be sensitive to oxidation, leading to colored byproducts.
-
Solution: Running the reaction under an inert atmosphere can help mitigate the formation of oxidative impurities.[5]
-
Problem 3: The purification of my synthesized pyrrole is challenging due to persistent impurities.
-
Possible Cause 1: Formation of Isomeric Byproducts. Unsymmetrical starting materials can sometimes lead to the formation of regioisomers that are difficult to separate from the desired product.
-
Solution: Carefully choose your starting materials to avoid ambiguity in the cyclization step if possible. Utilize high-resolution purification techniques like preparative HPLC or column chromatography with a carefully selected eluent system.
-
-
Possible Cause 2: Unreacted Starting Materials and Intermediates. Incomplete reactions will leave starting materials and intermediates in the crude product.
-
Solution: Optimize the reaction conditions to ensure complete conversion. A preliminary workup step, such as an acid-base extraction, may help remove some unreacted starting materials.
-
-
Possible Cause 3: Catalyst Residues. The catalyst used in the reaction may contaminate the final product.
-
Solution: Choose a catalyst that is easily removable. For example, some solid-supported catalysts can be filtered off after the reaction. Thoroughly washing the crude product during workup is also essential.
-
Data on Reaction Yield Optimization
The following tables summarize quantitative data from various studies, demonstrating the impact of different reaction parameters on the yield of pyrrole synthesis.
Table 1: Effect of Catalyst on Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Zn2(OAB) | 70 | 16 | 96 |
| ZIF-8 | 70 | 60 | 85 |
| MOF-5 | 70 | 60 | 78 |
| Zn-MOF-74 | 70 | 60 | 82 |
| Homogeneous (ZnCl2) | 70 | 60 | 75 |
Data sourced from a study on Zn-based MOF catalysis.[2]
Table 2: Optimization of N-alkylation of a Pyrrole Derivative
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH (1.2) | Acetone | Room Temp | 14 | 10 |
| K2CO3 (4.0) | DMF | Room Temp | 14 | 87 |
| K2CO3 (6.0) | DMF | Room Temp | 14 | 87 |
| K2CO3 (4.0) | DMF | 80 | 14 | 86 |
Data adapted from a study on the synthesis of 1H-pyrrolo[3,4-d]pyridazin-1-one systems.[7]
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis using Iron(III) Chloride
This protocol describes a simple and efficient method for the synthesis of N-substituted pyrroles.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine or sulfonamide (1 mmol) in 5 mL of water.
-
Addition of Reagents: To the solution, add 2,5-dimethoxytetrahydrofuran (B146720) (1 mmol) and a catalytic amount of iron(III) chloride (FeCl3, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted pyrrole.
Protocol 2: Knorr Pyrrole Synthesis
This protocol outlines the classical Knorr synthesis of substituted pyrroles.[4]
-
Preparation of α-amino-ketone (in situ):
-
Dissolve the β-ketoester (1 equivalent) in glacial acetic acid.
-
Slowly add a saturated aqueous solution of sodium nitrite (B80452) (1 equivalent) while maintaining a cool temperature with an external ice bath.
-
After the formation of the α-oximino-β-ketoester, add zinc dust (2 equivalents) portion-wise to reduce the oxime to the amine. This step is exothermic and may require cooling.
-
-
Condensation and Cyclization:
-
To the in situ generated α-amino-ketone solution, add a second equivalent of the β-ketoester.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
-
Monitoring: Follow the reaction's progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a large volume of water.
-
Isolation: Collect the precipitated solid product by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrrole.
Visualizations
Caption: Paal-Knorr synthesis reaction pathway.
Caption: Troubleshooting workflow for low yield.
Caption: Influence of parameters on yield.
References
Technical Support Center: Troubleshooting Guide for Leiopyrrole Bioassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bioassays with Leiopyrrole compounds. The following troubleshooting guides and Frequently Asked Questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound compounds?
A1: this compound and its derivatives, belonging to the broader class of pyrrole (B145914) compounds, are frequently investigated as kinase inhibitors.[1][2] They often target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs), which are crucial regulators of cell proliferation, differentiation, and survival.[3][4] By inhibiting these kinases, this compound compounds can disrupt downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[5]
Q2: What are the common off-target effects to be aware of when working with this compound-based kinase inhibitors?
A2: Off-target effects are a common concern with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[6] These unintended interactions can lead to misinterpretation of experimental results and potential cytotoxicity.[6] Common off-target effects can include the inhibition of other kinases crucial for cell survival, leading to unexpected phenotypes.[6] It is advisable to consult kinase inhibitor selectivity databases and to use structurally unrelated inhibitors targeting the same primary kinase to confirm on-target effects.[6]
Q3: How should I prepare and handle this compound compounds for bioassays to ensure stability and solubility?
A3: The physicochemical properties of pyrrole derivatives can influence their behavior in bioassays. Many of these compounds have low basicity and may exhibit poor solubility in aqueous solutions.[7] It is crucial to prepare fresh stock solutions in an appropriate solvent, such as DMSO, and to ensure the final solvent concentration in the assay medium is non-toxic to the cells (typically <0.5%).[3] Visually inspect for any compound precipitation after dilution into aqueous buffers.[3] Store stock solutions at -20°C or as recommended by the supplier to prevent degradation.
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Results Between Replicates
Question: I am observing significant variability in the results between replicate wells of the same experimental condition. What could be the cause?
Answer: High variability can mask the true biological effects of the this compound compound. Several factors can contribute to this issue:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting into different wells to maintain uniformity.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique. When adding reagents, dispense them against the side of the well to avoid disturbing the cell monolayer.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Compound Precipitation: Visually inspect the wells for any signs of compound precipitation, which can lead to an inconsistent effective concentration. If precipitation is observed, consider using a different solvent or lowering the compound concentration.
Issue 2: Higher-Than-Expected Cytotoxicity in Control Groups
Question: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
Answer: High background cytotoxicity in control groups can invalidate your experimental results. Here are the likely causes and solutions:
-
Solvent Toxicity: The final concentration of the solvent in the cell culture medium may be too high. Ensure the final DMSO concentration is typically below 0.5%, although the tolerance can be cell-line dependent. Run a vehicle-only control to confirm the solvent's effect.[3]
-
Contamination: Check for signs of bacterial or fungal contamination in your cell cultures. If contamination is suspected, discard the culture and start with a fresh, authenticated cell stock.
-
Poor Cell Health: Ensure that the cells used for the assay are healthy and in the exponential growth phase. Over-confluent or stressed cells can be more sensitive to even low concentrations of solvent.
Issue 3: No or Low Bioactivity Observed
Question: I am not observing the expected biological effect of my this compound compound, even at high concentrations. What could be the problem?
Answer: A lack of bioactivity can be due to several factors, from the compound itself to the assay design:
-
Compound Degradation or Inactivity: Ensure you are using a fresh stock of the compound that has been stored correctly. If possible, verify the compound's activity using a known positive control cell line or a biochemical assay.
-
Incorrect Assay Endpoint: The incubation time may be too short to observe a measurable effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Assay Insensitivity: The chosen assay may not be sensitive enough to detect subtle changes in cell viability or kinase activity. Consider using a more sensitive method, such as an ATP-based luminescent assay for viability or a more direct kinase activity assay.
-
Cell Line Resistance: The cell line you are using may not express the target kinase or may have redundant signaling pathways that compensate for the inhibition. Verify the expression of the target protein in your cell line.
Data Presentation
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives in NSCLC Cell Lines. [8]
| Compound | HBE (IC50/μM) | BEAS-2B (IC50/μM) | H460 (IC50/μM) | A549 (IC50/μM) |
| 12a | 28.06 ± 4.03 | 23.80 ± 2.06 | 36.02 ± 1.35 | 9.92 ± 2.92 |
| 12b | 8.00 ± 1.02 | 3.68 ± 0.23 | 6.02 ± 0.35 | 1.92 ± 0.23 |
| 12c | 8.73 ± 1.34 | 3.80 ± 0.59 | 4.86 ± 0.40 | 1.68 ± 0.25 |
| 12g | 12.50 ± 2.01 | 9.89 ± 1.11 | 33.58 ± 4.04 | 20.63 ± 6.02 |
| 12h | 7.54 ± 2.06 | 3.68 ± 0.23 | 8.02 ± 2.30 | 2.90 ± 0.37 |
| 12i | 22.66 ± 3.02 | 7.80 ± 2.05 | 26.67 ± 4.12 | 6.07 ± 0.59 |
| 17a | 3.61 ± 0.03 | 5.73 ± 0.11 | 4.68 ± 0.12 | 3.10 ± 0.40 |
| 17b | 9.58 ± 2.12 | 9.54 ± 1.09 | 7.65 ± 4.60 | 10.75 ± 0.59 |
Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivative 5k. [4][5]
| Kinase Target | IC50 (nM) |
| EGFR | 79 |
| Her2 | 40 |
| VEGFR2 | 136 |
| CDK2 | 204 |
| Sunitinib (Control) | 261 (VEGFR2) |
Table 3: Cytotoxicity of Indolylpyrrole Derivatives in Human Adenocarcinoma Cell Lines. [9]
| Compound | PC-3 (IC50 µg/ml) | SKOV3 (IC50 µg/ml) | LS174T (IC50 µg/ml) |
| 5a | 5.40 ± 0.60 | 1.20 ± 0.04 | 2.80 ± 0.10 |
| 5c | 3.30 ± 0.20 | 5.40 ± 0.60 | 14.40 ± 1.10 |
| 5f | 7.80 ± 0.80 | 3.80 ± 0.90 | 29.20 ± 1.10 |
| 5h | 3.60 ± 0.10 | 15.40 ± 2.20 | 18.70 ± 1.50 |
| 5i | 10.20 ± 1.10 | 1.90 ± 0.50 | 9.70 ± 1.00 |
| 5j | 3.60 ± 0.90 | 3.60 ± 0.40 | 10.00 ± 0.90 |
| Doxorubicin (Control) | Not Reported | 2.20 ± 0.02 | Not Reported |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound compounds.[3][7]
Materials:
-
96-well cell culture plates
-
This compound compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the this compound compound. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound compounds against a specific kinase.[10][11]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound compound stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
Assay detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the this compound compound in the kinase reaction buffer.
-
In the wells of the assay plate, add the diluted this compound compound or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound compound concentration.
Mandatory Visualizations
Caption: this compound compounds often inhibit Receptor Tyrosine Kinases.
Caption: General workflow for in vitro this compound bioassays.
References
- 1. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sci-hub.box [sci-hub.box]
- 9. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. In vitro kinase assay [protocols.io]
- 11. bmglabtech.com [bmglabtech.com]
Leiopyrrole Stability and Storage: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and storage challenges of Leiopyrrole. Given that this compound is a pyrrole-containing compound, this guide addresses common issues related to the handling, storage, and analysis of this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound, like many pyrrole (B145914) derivatives, is susceptible to degradation from several factors. The primary environmental factors to control are exposure to:
-
Air (Oxygen): The pyrrole ring is prone to oxidation, which can lead to discoloration (e.g., turning brown or black) and the formation of polymeric impurities.
-
Light: Photochemical degradation can occur, leading to the formation of reactive species and subsequent degradation products.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways and may also accelerate oxidative degradation.
-
Heat: Elevated temperatures can increase the rate of all degradation reactions.
-
Acids: Strong acids can catalyze polymerization and other degradation reactions of the pyrrole ring.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage conditions are summarized in the table below.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C | To minimize the rate of degradation reactions.[1] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidative degradation.[1] |
| Light | In an amber vial or light-proof container | To prevent photochemical degradation.[1] |
| Moisture | In a tightly sealed container with a desiccant | To prevent hydrolysis and moisture-mediated degradation.[1] |
| Ventilation | Store in a well-ventilated place. | To prevent the accumulation of potentially flammable vapors. |
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change, typically to yellow, brown, or black, is a common indicator of this compound degradation. This is often due to oxidation and the formation of polymeric byproducts. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiment.
Q4: Can I store this compound in a standard laboratory freezer?
A4: While low temperatures are recommended, storing this compound in a standard, non-explosion-proof freezer is not advised if it is in a flammable solvent.[1] For solid this compound, freezer storage is acceptable, provided it is in a tightly sealed container to prevent moisture condensation upon removal. For solutions, use an explosion-proof refrigerator or freezer rated for flammable materials.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
This could be a sign of this compound degradation. Follow this troubleshooting workflow:
Issue 2: Rapid degradation of this compound in solution.
If you observe that your this compound solution is degrading quickly (e.g., color change within hours), consider the following:
| Potential Cause | Recommended Action |
| Solvent Quality | Use high-purity, anhydrous, and degassed solvents. Traces of water or dissolved oxygen can accelerate degradation. |
| Incompatible Additives | Ensure that other components in your solution (e.g., buffers, catalysts) are compatible with this compound. Avoid acidic conditions and strong oxidizing agents.[1] |
| Headspace Oxygen | Prepare solutions under an inert atmosphere (e.g., in a glovebox) and use sealed vials with minimal headspace. |
| Light Exposure | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
| Storage Temperature | Store solutions at the recommended temperature (2 - 8 °C) and minimize the time they are kept at room temperature.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of a this compound solution under specific stress conditions.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- C18 reverse-phase HPLC column
- HPLC system with UV detector
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Divide the stock solution into several amber vials.
- Expose the vials to different stress conditions (e.g., room temperature, 40°C, UV light).
3. HPLC Method:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient might be 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
- Injection Volume: 10 µL
4. Data Analysis:
- Inject a sample from each vial at specified time points (e.g., 0, 24, 48, 72 hours).
- Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
- Calculate the percentage of this compound remaining at each time point.
A[label="Prepare this compound Stock Solution"];
B[label="Aliquot into Vials for Stress Conditions"];
C [label="Stress Conditions:\n- Room Temp\n- 40°C\n- UV Light"];
D [label="Sample at Time Points (0, 24, 48h)"];
E [label="Analyze by HPLC"];
F [label="Monitor Parent Peak Area and Degradant Peaks"];
G [label="Calculate % Degradation"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Potential Degradation Pathway
While the exact degradation pathway of this compound would need to be determined experimentally, a plausible pathway based on the chemistry of pyrroles involves oxidation.
By understanding the inherent instability of the pyrrole core and implementing the appropriate handling and storage procedures, researchers can minimize degradation and ensure the integrity of their experimental results. For further assistance, please contact our technical support team.
References
Technical Support Center: Optimizing Reaction Conditions for Pyrrole Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrrole (B145914) derivatives. While the term "Leiopyrrole" is not standard in chemical literature, this guide focuses on the synthesis of common substituted pyrroles, which are foundational structures in pharmaceuticals and materials science. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted pyrroles?
A1: The three most classic and widely used methods for synthesizing the pyrrole ring are:
-
Paal-Knorr Synthesis: This is one of the most common approaches, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions.[1][2][3] Its popularity is due to its operational simplicity and generally good yields.[4]
-
Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (like a β-ketoester) alpha to a carbonyl group.[3][5]
-
Hantzsch Pyrrole Synthesis: This reaction synthesizes pyrroles from the condensation of an α-haloketone with a β-ketoester and ammonia or a primary amine.[3][6]
Q2: How do I choose the most appropriate synthesis method for my target molecule?
A2: The choice of method depends largely on the availability of starting materials and the desired substitution pattern on the final pyrrole ring.
-
The Paal-Knorr synthesis is excellent when the precursor 1,4-dicarbonyl compound is readily accessible.[7]
-
The Knorr synthesis is useful for creating specifically substituted pyrroles, such as Knorr's pyrrole (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate).[5]
-
The Hantzsch synthesis , while historically less developed, can be valuable for producing certain 2-alkyl and 2,4-dialkyl pyrrole derivatives.[6][8]
Q3: What are the key reaction parameters I should focus on for optimization?
A3: For most pyrrole syntheses, especially the Paal-Knorr reaction, the critical parameters to optimize are:
-
Catalyst: Both Brønsted and Lewis acids can be used. The choice and amount of catalyst can significantly impact reaction rate and yield.[7]
-
Solvent: Reactions can be run in various solvents, including alcohols, water, ionic liquids, or even under solvent-free conditions.[1][7][9]
-
Temperature: Reaction temperature can be optimized to improve kinetics. Modern methods often use microwave irradiation to reduce reaction times.[4][7]
-
Stoichiometry: The ratio of the amine to the dicarbonyl compound can influence the reaction outcome. An excess of the amine is often used.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrrole derivatives.
Q4: I am getting a very low yield or no product at all. What are the common causes?
A4: Low or no yield is a frequent issue that can often be traced back to several factors:
-
Incorrect pH/Catalyst: The Paal-Knorr synthesis is sensitive to pH. While a weak acid like acetic acid can accelerate the reaction, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts.[1][10] The reaction can also be performed under neutral conditions.[1]
-
Inefficient Heating/Long Reaction Times: Traditional refluxing can require long reaction times under harsh conditions, which may degrade sensitive molecules.[2][7]
-
Catalyst Choice: The catalyst may not be optimal for your specific substrates. A wide range of catalysts, from simple Brønsted acids to various metal-based Lewis acids, have been shown to be effective.[2][11]
-
Starting Material Purity: The Paal-Knorr synthesis can be sensitive to the purity of the 1,4-dicarbonyl precursor, which can sometimes be difficult to prepare and purify.[7]
Solutions:
-
Optimize Catalyst and Acidity: If using an acid catalyst, start with a weak acid like acetic acid. If yields are still low, consider screening different Lewis acid catalysts or heterogeneous solid acid catalysts.[2][7]
-
Use Alternative Energy Sources: Employ microwave irradiation to significantly shorten reaction times (often from hours to minutes) and improve yields, typically at temperatures around 80 °C.[4][7] Mechanochemical activation via ball milling is another green, solvent-free alternative that can lead to high yields in short times.[12]
-
Verify Starting Material Quality: Ensure your 1,4-dicarbonyl compound and amine are pure. If necessary, purify the starting materials before setting up the reaction.
Q5: My reaction is producing a significant amount of furan byproduct. How can I prevent this?
A5: Furan formation is a classic side reaction in the Paal-Knorr synthesis, occurring when the 1,4-dicarbonyl compound undergoes acid-catalyzed intramolecular cyclization without the amine.[10] This is favored under strongly acidic conditions.
Solutions:
-
Reduce Acidity: Avoid using strong acids. Use of amine hydrochloride salts or running the reaction at a pH below 3 will likely lead to furans as the major product.[1]
-
Use Weakly Acidic or Neutral Conditions: The ideal conditions for pyrrole synthesis are neutral or weakly acidic.[1] Using acetic acid as a catalyst or solvent often provides the right level of acidity.[4]
-
Ensure Amine Presence: The amine must be present to compete with the intramolecular cyclization pathway that forms the furan.
Q6: The reaction requires harsh conditions (e.g., prolonged heating) that are not compatible with my substrate's functional groups. What can I do?
A6: A major drawback of traditional Paal-Knorr conditions is the need for prolonged heating in acid, which can degrade sensitive functionalities.[2]
Solutions:
-
Solvent-Free and Mild Catalysis: Consider using iodine (I₂) as a catalyst for a solvent-free reaction at room temperature, which has shown exceptional yields in short times.[2] Heterogeneous catalysts like silica (B1680970) sulfuric acid also allow for high yields under solvent-free conditions at room temperature.[2]
-
Microwave-Assisted Synthesis: As mentioned previously, microwave heating is a powerful tool for accelerating the reaction under controlled temperature conditions, often avoiding the need for harsh acids.[4]
-
Mechanochemistry: Ball milling with a catalytic amount of a green acid like citric acid is a solventless method that proceeds rapidly at room temperature.[12]
Data Presentation: Catalyst Optimization
The selection of an appropriate catalyst is crucial for optimizing the Paal-Knorr synthesis. The table below summarizes various catalytic systems and their performance under different conditions.
| Catalyst System | Substrates | Solvent | Temperature | Time | Yield (%) | Reference |
| Brønsted Acids | ||||||
| Citric Acid (10 mol%) | 2,5-Hexanedione (B30556), Aniline (B41778) | None (Ball Mill @ 30 Hz) | Room Temp | 30 min | 87 | [12] |
| p-TsOH | 1,4-Dicarbonyl, Amine | Toluene | Reflux | 2-5 h | 85-94 | [2] |
| Acetic Acid | 1,4-Dicarbonyl, Amine | Acetic Acid | 110 °C | 1-2 h | 82-95 | [2] |
| Silica Sulfuric Acid | Diketone, Amine | None | Room Temp | 3 min | 98 | [2] |
| Lewis Acids | ||||||
| FeCl₃ | 2,5-Dimethoxytetrahydrofuran, Amine | Water | Room Temp | 10-30 min | 85-98 | [13] |
| Sc(OTf)₃ | 1,4-Diketone, Amine | None | 60 °C | 0.5-2 h | 85-95 | [7] |
| Yb(OTf)₃ | 1,3-Diketone, Amine, Phenacyl Bromide | Dichloroethane | Reflux | 12 h | 70-80 | [6] |
| Other Catalysts | ||||||
| Iodine (I₂) | 1,4-Diketone, Amine | None | Room Temp | 2-15 min | 90-98 | [2] |
Experimental Protocols
Protocol 1: Classic Synthesis of 2,5-Dimethyl-1-phenylpyrrole [4]
This protocol details a standard reflux-based Paal-Knorr synthesis.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (B129727) (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
9:1 Methanol/Water mixture for recrystallization
-
Round-bottom flask, reflux condenser, ice bath, vacuum filtration setup
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: General Microwave-Assisted Paal-Knorr Synthesis [4]
This protocol provides a general method for rapid synthesis using microwave irradiation.
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary amine (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL) and microwave reactor
-
Standard workup and purification supplies (Ethyl acetate, water, brine, MgSO₄)
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid (approx. 10 vol% of the ethanol) and the primary amine (3 equivalents).
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 10-30 minutes (monitor by TLC).
-
After completion, cool the reaction mixture and partition between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired pyrrole.
Visualized Workflows and Logic
Caption: General experimental workflow for pyrrole synthesis.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole synthesis [organic-chemistry.org]
addressing unexpected side reactions in Leiopyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Leiopyrrole synthesis, primarily via the Paal-Knorr reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this compound synthesis via the Paal-Knorr method?
The most prevalent side reaction is the formation of a furan (B31954) derivative. This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound, competing with the desired reaction with the amine.[1][2][3]
Q2: How does pH affect the outcome of the Paal-Knorr synthesis?
The pH of the reaction medium is a critical factor. Strongly acidic conditions (pH < 3) favor the formation of the furan byproduct.[1][2][3] This is because the amine reactant becomes protonated, reducing its nucleophilicity and slowing down the desired pyrrole (B145914) formation, allowing the intramolecular cyclization to the furan to dominate.[2] Weakly acidic to neutral conditions are generally optimal for this compound synthesis.[1][3]
Q3: What are the key factors that can lead to low yields of the desired this compound?
Several factors can contribute to low yields:
-
Insufficiently reactive starting materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[4] Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.
-
Inappropriate reaction conditions: Harsh conditions, such as prolonged heating in strong acid, can lead to the degradation of sensitive substrates.[2]
-
Suboptimal catalyst choice: The type and amount of acid catalyst are crucial for maximizing yield.
-
Presence of excess water: While some modern variations are performed in water, the final dehydration step to form the pyrrole can be hindered by excess water under certain conditions.
Q4: Can modern catalytic methods improve the synthesis of Leiopyrroles?
Yes, modern methods offer significant advantages over the classical Paal-Knorr synthesis. The use of mild Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), clays, and montmorillonite (B579905) can promote the reaction under milder conditions.[4][5] Microwave-assisted synthesis and the use of ionic liquids can dramatically reduce reaction times and improve yields.[5][6]
Troubleshooting Guide
Issue 1: Significant Furan Byproduct Formation
Symptoms:
-
Presence of a significant, often easily separable, byproduct in the crude reaction mixture.
-
NMR and mass spectrometry data inconsistent with the desired this compound, but matching the corresponding furan.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Excessively Acidic Conditions (pH < 3) | Buffer the reaction to maintain a weakly acidic to neutral pH. Consider using a weaker acid catalyst, such as acetic acid. |
| Low Nucleophilicity of the Amine | If using an amine with strong electron-withdrawing groups, consider using a more forcing (e.g., higher temperature, longer reaction time) but carefully monitored condition. Alternatively, a different synthetic route might be necessary. |
| High Reaction Temperature | Lower the reaction temperature to favor the desired kinetic product (this compound) over the potentially thermodynamically favored furan under harsh conditions. |
Issue 2: Low or No Product Formation
Symptoms:
-
The starting materials remain largely unreacted after the specified reaction time.
-
Thin Layer Chromatography (TLC) shows a faint product spot or only starting material spots.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Insufficiently Reactive Starting Materials | For amines with electron-withdrawing groups or sterically hindered substrates, increase the reaction temperature and/or time. Consider using a more active catalyst. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates. If the reaction is sluggish, consider switching to a solvent in which the reactants are more soluble and that is compatible with the reaction temperature. |
| Catalyst Inactivity | Ensure the catalyst is fresh and active. For solid-supported catalysts, ensure proper activation if required. |
Issue 3: Formation of Polymeric or Dark-Colored Impurities
Symptoms:
-
The reaction mixture becomes dark, tarry, or contains insoluble polymeric material.
-
Purification is difficult, and the desired product is obtained in low yield with significant baseline material on TLC.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Product Degradation under Harsh Conditions | Employ milder reaction conditions. Modern protocols using catalysts like iodine or bismuth nitrate (B79036) can often be performed at room temperature.[2] Consider solvent-free conditions or using "green" solvents like water. |
| Oxidation of Pyrrole Product | Pyrroles can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
| Self-Condensation of Starting Materials | Optimize reaction conditions (concentration, temperature, and rate of addition) to favor the intermolecular reaction between the dicarbonyl and the amine over self-condensation. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| I₂ | Chloroform | 25 | 10 h | 95 | [7] |
| Montmorillonite KSF | Chloroform | 25 | 10 h | 95 | [7] |
| Fe-montmorillonite | Chloroform | 25 | 3 h | 96 | [7] |
| Sc(OTf)₃ | Dichloromethane | 30 | 25 min | 77 | [7] |
| Cu(OTf)₂ | Solvent-free | 30 | 25 min | 78 | [7] |
| p-TSA | Acetonitrile | 80 | 1 h | 83 | [7] |
| Cationic exchange resin | Water | 130 | 5 h | 85 | [7] |
| [MIMBS]₃PW₁₂O₄₀ | Acetonitrile | 80 | 2 h | 93 | [7] |
| NiCl₂ | Water | 100 | 2 h | 62 | [7] |
| ZnBr₂ | Water | 100 | 80 min | 48 | [7] |
| [Bmim]I ionic liquid | N/A | 25 | 3 h | 96 | [7] |
| Microwave/I₂ | N/A | 60 | 5 min | 98 | [7] |
| Bi(NO₃)₂·5H₂O | Chloroform | 25 | 10 h | 96 | [7] |
| Bi(NO₃)₂·5H₂O/Microwave | N/A | 90 | 5 min | 100 | [7] |
Table 2: Effect of Amine Nucleophilicity on Yield in Paal-Knorr Synthesis
| Amine | Electronic Nature | Yield (%) |
| Aniline (B41778) | Neutral | High |
| p-Methoxyaniline | Electron-donating | High |
| p-Nitroaniline | Electron-withdrawing | Lower, may require longer reaction times |
| Benzylamine | Aliphatic (more nucleophilic) | Generally high, faster reaction |
Note: This table represents a general trend. Actual yields can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Classical Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Materials:
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a microwave-safe vial, dissolve the 1,4-diketone in ethanol.
-
Add the primary amine (1.0-1.2 equivalents) and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Signaling pathway of this compound vs. Furan formation.
Caption: Troubleshooting workflow for unexpected side reactions.
References
Technical Support Center: High-Purity Leiopyrrole Purification
Disclaimer: The compound "Leiopyrrole" is understood to be a hypothetical substance for the purpose of this guide. The following technical support center is based on established principles of recombinant protein purification and is intended to serve as a comprehensive example. All protocols, data, and troubleshooting advice are generalized and would require empirical validation for any specific, real-world application.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for refining purification techniques for high-purity recombinant this compound expressed in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall strategy for purifying recombinant this compound?
A1: A standard approach for purifying high-purity this compound involves a multi-step process. This typically includes an initial capture step, an intermediate purification step, and a final polishing step. A common workflow begins with Immobilized Metal Affinity Chromatography (IMAC) to capture the tagged this compound, followed by an ion-exchange chromatography (IEX) step to remove bulk impurities, and concludes with size-exclusion chromatography (SEC) to remove aggregates and achieve high final purity.
Q2: What are the critical quality attributes to monitor for high-purity this compound?
A2: For therapeutic applications, the critical quality attributes for this compound include purity, identity, activity, and safety. Purity is often assessed by SDS-PAGE and HPLC, aiming for >95%. Identity can be confirmed by Western Blot and mass spectrometry. Biological activity should be determined using a relevant in vitro assay. For safety, endotoxin (B1171834) levels must be quantified and minimized.
Q3: How can I prevent the degradation and aggregation of this compound during purification?
A3: Protein instability, including degradation and aggregation, is a common challenge.[1] To mitigate this, it is crucial to work at low temperatures (4°C) whenever possible. The use of protease inhibitor cocktails in your lysis buffer is recommended to prevent degradation. To prevent aggregation, screen different buffer conditions (pH, ionic strength) and consider adding stabilizing excipients like glycerol (B35011), arginine, or non-detergent sulfobetaines.
Q4: What analytical methods are best for assessing the final purity of this compound?
A4: A combination of analytical techniques is recommended. SDS-PAGE under reducing and non-reducing conditions provides a good qualitative assessment of purity and detection of covalent aggregates. For quantitative analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC) are the methods of choice.[2] These techniques can accurately determine the percentage of the main product and detect impurities and aggregates.
Troubleshooting Guide
Problem: Low Yield After Affinity Chromatography Capture Step
-
Possible Cause 1: Inefficient Cell Lysis.
-
Solution: Ensure complete cell disruption. For E. coli, methods like high-pressure homogenization or sonication are common.[3] After lysis, confirm the release of proteins from the soluble fraction by running a small sample of the lysate on an SDS-PAGE gel.
-
-
Possible Cause 2: Incorrect Binding Buffer Composition.
-
Solution: The pH and ionic strength of your binding buffer are critical. Ensure the pH is optimal for the binding of your tagged protein to the resin. For His-tagged proteins, a pH of 7.4-8.0 is typical. Also, check that the concentration of imidazole (B134444) (for His-tags) in the lysis and binding buffers is not too high, as this can prevent efficient binding.
-
-
Possible Cause 3: Column Overloading.
-
Solution: Refer to the manufacturer's specifications for the dynamic binding capacity of your affinity resin. Loading too much protein lysate will result in the target protein flowing through without binding.
-
Problem: High Levels of Host Cell Protein (HCP) Contamination
-
Possible Cause 1: Non-Specific Binding to Affinity Resin.
-
Solution: Increase the stringency of your wash steps. This can be achieved by increasing the concentration of the competitive eluting agent (e.g., imidazole for His-tags) in the wash buffer or by adding a non-ionic detergent or a low concentration of a denaturant.
-
-
Possible Cause 2: Co-purification of Interacting Proteins.
Problem: this compound Precipitates After Elution
-
Possible Cause 1: High Protein Concentration.
-
Solution: The elution from an affinity column can result in a highly concentrated protein solution, which may lead to aggregation and precipitation. Elute into a larger volume or perform a rapid buffer exchange into a more stabilizing buffer using dialysis or a desalting column.
-
-
Possible Cause 2: Unfavorable Elution Buffer.
-
Solution: The elution buffer may have a pH or salt concentration that is not optimal for this compound's stability.[1] Perform a buffer screen to identify conditions that maintain solubility. Consider adding stabilizing agents like glycerol or arginine to the elution buffer.
-
Data Presentation
Table 1: Typical Purification Summary for this compound
| Purification Step | Purity (%) | Yield (%) | Total Protein (mg) |
| Clarified Lysate | ~10 | 100 | 500 |
| Affinity Chromatography | ~85 | 80 | 400 |
| Ion-Exchange Chromatography | ~95 | 64 | 320 |
| Size-Exclusion Chromatography | >98 | 51 | 255 |
Table 2: Recommended Buffer Compositions
| Buffer Type | Composition | Purpose |
| Lysis Buffer | 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, pH 8.0 | Cell disruption and lysate preparation |
| IMAC Binding Buffer | 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0 | Binding to affinity column |
| IMAC Wash Buffer | 50 mM Tris-HCl, 300 mM NaCl, 40 mM Imidazole, pH 8.0 | Removal of non-specific binders |
| IMAC Elution Buffer | 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0 | Elution of tagged this compound |
| SEC Buffer | 20 mM HEPES, 150 mM NaCl, pH 7.4 | Final polishing and buffer exchange |
Experimental Protocols
Protocol 1: Cell Lysis and Lysate Clarification
-
Thaw the E. coli cell paste expressing this compound on ice.
-
Resuspend the cell paste in ice-cold Lysis Buffer at a ratio of 5 mL of buffer per gram of cell paste.
-
Add a protease inhibitor cocktail to the suspension.
-
Perform cell lysis using a high-pressure homogenizer at 15,000 psi for 3-5 passes. Keep the sample chilled throughout the process.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[3]
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm filter to produce the clarified lysate.
Protocol 2: Affinity Chromatography (IMAC)
-
Equilibrate a pre-packed Ni-NTA column with 5 column volumes (CVs) of IMAC Binding Buffer.
-
Load the clarified lysate onto the column at a flow rate recommended by the manufacturer.
-
Wash the column with 10 CVs of IMAC Wash Buffer to remove unbound proteins.
-
Elute the bound this compound with 5 CVs of IMAC Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
Protocol 3: Size-Exclusion Chromatography (SEC)
-
Pool the pure fractions from the IMAC step.
-
Concentrate the pooled fractions to a volume suitable for the SEC column using an appropriate centrifugal concentrator.
-
Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
-
Load the concentrated protein onto the column.
-
Run the chromatography at a constant flow rate, collecting fractions.
-
Analyze the fractions by SDS-PAGE and UV absorbance at 280 nm.
-
Pool the fractions containing monomeric, high-purity this compound.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Leiopyrrole Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during the study of Leiopyrrole compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter in a question-and-answer format.
Issue 1: High Variability in IC50 Values for a this compound Analog in a Kinase Assay
Question: We are testing a new this compound analog in an in vitro kinase assay and are observing significant variability in the IC50 values between experimental runs. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent IC50 values are a common challenge in kinase assays and can stem from several factors. A systematic approach to identifying the source of variability is crucial.
Potential Causes and Solutions:
-
Compound Stability and Solubility:
-
Problem: this compound analogs may have limited stability or solubility in aqueous assay buffers, leading to precipitation or degradation over the course of the experiment.
-
Troubleshooting Steps:
-
Visually inspect your compound stock and working solutions for any signs of precipitation.
-
Consider performing a solubility test for your this compound analog in the specific assay buffer used.
-
Minimize freeze-thaw cycles of your compound stock solutions. Aliquot stocks into single-use volumes.
-
If solubility is an issue, consider the use of a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can affect enzyme activity.
-
-
-
Assay Reagent Variability:
-
Problem: Inconsistencies in the quality or handling of assay reagents can introduce significant variability.
-
Troubleshooting Steps:
-
Ensure all reagents, especially the kinase, substrate, and ATP, are from the same lot for a given set of experiments.
-
Thaw and handle enzymes on ice to maintain their activity.
-
Prepare fresh assay buffers for each experiment.
-
-
-
Experimental Technique:
-
Problem: Minor variations in pipetting and incubation times can lead to significant differences in results.
-
Troubleshooting Steps:
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
Ensure uniform incubation times for all wells on a plate.
-
Properly mix all solutions before use.
-
-
Example Data: Investigating the Effect of Pre-incubation Time on IC50 Value
| Pre-incubation Time (minutes) | This compound Analog IC50 (nM) | Standard Deviation (nM) |
| 0 | 150.2 | 25.3 |
| 30 | 95.8 | 10.1 |
| 60 | 55.3 | 5.2 |
This table illustrates how a factor like pre-incubation time can influence the apparent potency of a compound, highlighting the need for consistent experimental protocols.
Issue 2: this compound Compound Shows Cytotoxicity in Cell-Based Assays, But Is It a Specific Effect?
Question: Our this compound compound is showing potent cytotoxicity in our cancer cell line viability assay. How can we determine if this is a specific, on-target effect or due to non-specific toxicity or assay interference?
Answer: Distinguishing between specific on-target effects and non-specific cytotoxicity is a critical step in drug discovery. Several experimental approaches can help you dissect the observed cellular phenotype.
Troubleshooting and Validation Strategy:
-
Assess Compound Aggregation:
-
Problem: Many compounds can form aggregates at higher concentrations, which can lead to non-specific inhibition of proteins and appear as cytotoxicity.[1]
-
Solution: Perform a detergent-based counter-screen. Re-run your cytotoxicity assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the potency of your compound is significantly reduced, it may be an aggregator.
-
-
Control for Assay Interference:
-
Problem: The this compound compound itself might interfere with the assay readout technology (e.g., fluorescence, luminescence).
-
Solution: Run a control experiment with the assay reagents and your compound in the absence of cells to see if it directly affects the signal.
-
-
Correlate with Target Engagement:
-
Problem: The observed cytotoxicity may not be related to the intended molecular target of your this compound compound.
-
Solution:
-
Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that your compound is binding to its intended target in cells at concentrations that correlate with the observed cytotoxicity.
-
If available, test a structurally related but inactive analog of your this compound compound. If this inactive analog does not show cytotoxicity, it strengthens the case for a specific on-target effect.
-
-
Experimental Workflow for Investigating Cytotoxicity
Caption: Workflow to determine the specificity of observed cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing and storing this compound compounds to ensure consistency?
A1:
-
Solubilization: Initially, dissolve your this compound compound in a high-quality, anhydrous solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh dilutions in your assay buffer. Do not store dilute aqueous solutions of the compound for extended periods.
Q2: Our this compound compound is a kinase inhibitor. Which signaling pathway should we investigate for its mechanism of action?
A2: The choice of signaling pathway to investigate will depend on the intended kinase target of your this compound compound. However, many kinase inhibitors target pathways commonly dysregulated in diseases like cancer. A common and well-studied example is the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Hypothetical Signaling Pathway Modulated by a this compound Kinase Inhibitor
Caption: Example of a this compound compound inhibiting the MAPK/ERK pathway.
Q3: What are the key parameters to standardize in a cell-based assay to ensure reproducibility?
A3: To ensure the reproducibility of your cell-based assays, it is critical to standardize the following parameters:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.
-
Growth Medium: Use the same formulation, serum lot, and supplements for your cell culture medium.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
Experimental Protocols
Protocol 1: General Kinase Activity Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of a this compound compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer containing the kinase, its specific substrate, and any required co-factors.
-
Prepare serial dilutions of the this compound compound in the assay buffer.
-
Prepare a 2X ATP solution in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound compound or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase buffer to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol describes a common method for assessing the effect of a this compound compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in fresh growth medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into the wells of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of a resazurin-based reagent to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert resazurin (B115843) to the fluorescent resorufin.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-cell control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
References
dealing with batch-to-batch variability of synthesized Leiopyrrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized Leiopyrrole. Our goal is to help you address challenges related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the efficacy of different batches of this compound in our cellular assays. What could be the cause?
A1: Batch-to-batch variability in synthesized compounds is a common issue that can stem from several factors.[1][2] The most likely causes for inconsistent efficacy include:
-
Presence of Impurities: Even small amounts of impurities can significantly impact biological assays.[3][4] These can be starting materials, byproducts, or contaminants from solvents and reagents. Some impurities may be structurally similar to this compound and could act as agonists, antagonists, or have off-target effects.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, affecting its bioavailability in cell culture media.
-
Degradation: this compound may be sensitive to light, temperature, or air, leading to degradation over time. Improper storage can result in a loss of potency.[4]
-
Residual Solvents: Solvents used during synthesis and purification may not be completely removed and could be toxic to cells or interfere with the assay.
Q2: How can we ensure the quality and consistency of our incoming this compound batches?
A2: A robust quality control (QC) process is essential. We recommend the following analytical techniques for each new batch:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for determining purity and identifying impurities. The Journal of Medicinal Chemistry requires a purity of 95% or higher for key compounds.[3]
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure of this compound. Mass Spectrometry (MS) provides accurate molecular weight information.
-
Residual Solvent Analysis: Gas Chromatography (GC) is used to detect and quantify residual solvents.
-
Physical Characterization: Techniques like X-ray Diffraction (XRD) can identify the crystalline form, and Differential Scanning Calorimetry (DSC) can determine the melting point, which is an indicator of purity.
Q3: What is the recommended storage procedure for this compound to prevent degradation?
A3: To ensure stability, this compound should be stored in a cool, dark, and dry place. We recommend storing it at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen. Avoid repeated freeze-thaw cycles. For preparing stock solutions, use anhydrous solvents and store them at -20°C or -80°C.
Q4: Can impurities from the synthesis process affect our experimental outcomes?
A4: Absolutely. Impurities can have a wide range of effects on experimental results.[4][5][6] They can:
-
Lead to false positives or false negatives in screening assays.[4][7]
-
Alter the observed potency (IC50/EC50) of this compound.[3]
-
Cause unexpected side reactions or toxicity in cellular or animal models.[6]
-
Hinder the reproducibility of experiments.[4]
It is crucial to characterize all significant impurities (typically those above 0.1%).
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50/EC50) Between Batches
| Possible Cause | Troubleshooting Step | Recommended Action |
| Varying Purity Levels | Analyze purity of each batch using HPLC. | Establish a minimum purity specification (e.g., >98%) for accepting a batch. |
| Presence of Active Impurities | Use LC-MS/MS to identify and characterize impurities. | If an impurity is identified as biologically active, the synthetic route may need to be optimized to minimize its formation. |
| Degradation of Compound | Check the age and storage conditions of the batches. Re-analyze the purity of older batches. | Follow recommended storage guidelines. Prepare fresh stock solutions regularly. |
| Inaccurate Compound Concentration | Verify the accuracy of weighing and dilution steps. Ensure complete dissolution of the compound. | Use a calibrated balance. Visually confirm that the compound is fully dissolved in the stock solution. |
Issue 2: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of Toxic Impurities | Analyze the impurity profile of the toxic batch and compare it to a non-toxic batch. | Isolate the impurity and test its toxicity independently. |
| Residual Solvents | Perform GC analysis to quantify residual solvents. | Implement a more rigorous drying process (e.g., high vacuum) after synthesis. |
| Compound Degradation to a Toxic Product | Analyze the aged compound for the presence of degradation products. | Perform stability studies under various conditions (light, heat, humidity) to identify degradation pathways. |
Issue 3: Poor Solubility or Precipitation in Assay Media
| Possible Cause | Troubleshooting Step | Recommended Action |
| Different Crystalline Forms (Polymorphism) | Analyze the solid-state properties of different batches using XRD. | Develop a crystallization protocol that consistently produces the same polymorphic form. |
| Incorrect Solvent for Stock Solution | Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol). | Use a solvent that provides good solubility and is tolerated by the assay system. |
| Precipitation upon Dilution | Observe the solution for any signs of precipitation after diluting the stock solution in the assay buffer. | Optimize the final concentration of the organic solvent (e.g., DMSO) in the assay to maintain solubility. |
Data Presentation
Table 1: Example Batch Analysis of this compound
| Batch ID | Purity (HPLC, %) | Major Impurity (%) | Residual DMSO (GC, ppm) | IC50 (nM) in Target Assay |
| LP-2025-01 | 99.2 | 0.3 (Impurity A) | 150 | 45 |
| LP-2025-02 | 96.5 | 2.1 (Impurity B) | 450 | 120 |
| LP-2025-03 | 98.9 | 0.5 (Impurity A) | 200 | 52 |
This data is illustrative and should be replaced with experimental results.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of Acetonitrile and Water.
-
Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total peak area.
Protocol 2: ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Process the spectrum and compare the chemical shifts, coupling constants, and integration values to the expected structure of this compound.
Visualizations
Caption: Workflow for quality control and experimental use of synthesized this compound.
Caption: A logical troubleshooting guide for inconsistent results with this compound.
Caption: Hypothetical signaling pathway illustrating the potential impact of impurities.
References
- 1. zaether.com [zaether.com]
- 2. Understanding batch-to-batch variation in pot ale — IBioIC - A networking and support organisation that connects industry, academia and government [ibioic.com]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oceanicpharmachem.com [oceanicpharmachem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Leiopyrrole Dosage for In Vivo Experiments
Disclaimer: The compound "Leiopyrrole" is not found in the currently available scientific literature. This technical support center provides guidance on optimizing in vivo dosage for novel pyrrole-based compounds, using data and protocols from published studies on various pyrrole (B145914) derivatives as a proxy. The information herein should be adapted to the specific characteristics of the compound under investigation.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of in vivo experiments with novel pyrrole derivatives.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my novel pyrrole compound in an in vivo study?
A1: Establishing a starting dose is a critical step that requires a multi-faceted approach. Begin by conducting a thorough literature review for pyrrole derivatives with similar structures or biological targets. Data from in vitro assays, such as IC50 or EC50 values, can provide an initial estimate, but a direct conversion to an in vivo dose is not straightforward. A common practice is to initiate a dose-range finding (DRF) or maximum tolerated dose (MTD) study in a small cohort of animals. Start with a low dose and escalate incrementally while closely monitoring for signs of toxicity.
Q2: What is the best way to formulate a hydrophobic pyrrole compound for in vivo administration?
A2: Many pyrrole derivatives are hydrophobic and require specialized formulation for in vivo delivery, especially for intravenous administration. A common approach is to use a vehicle system composed of a solubilizing agent and surfactants. For example, a stock solution can be prepared in an organic solvent like DMSO and then diluted in a mixture of polyethylene (B3416737) glycol (e.g., PEG300), a surfactant (e.g., Tween 80), and saline or water. It is crucial to keep the final concentration of organic solvents low (typically <10% DMSO) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself. Other strategies for hydrophobic compounds include the use of self-assembling peptides or nanoformulations.[1][2]
Q3: I am observing high variability in my in vivo results. What could be the cause and how can I minimize it?
A3: High variability in in vivo experiments can stem from several factors. Inconsistent dosing administration is a common culprit. Ensure that your technique, whether it's oral gavage or intravenous injection, is consistent across all animals. Animal-to-animal physiological differences also contribute to variability. Randomizing animals into treatment groups based on body weight can help distribute this variability. Additionally, standardizing animal handling, housing conditions, and the timing of procedures will minimize stress-induced variations.
Q4: What are the common adverse effects to monitor for with novel pyrrole compounds?
A4: Close monitoring for adverse effects is paramount in in vivo studies with novel compounds. Common signs of toxicity include weight loss (a loss of more than 15-20% of initial body weight is often a humane endpoint), changes in behavior (lethargy, agitation), altered food and water intake, and injection site reactions (for parenteral administration). For specific pyrrole derivatives, organ-specific toxicities, such as effects on the liver, kidneys, or hematopoietic system, have been observed.[3] Therefore, it is advisable to conduct a preliminary toxicity study that includes hematological and histopathological analysis of major organs.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Regurgitation or Aspiration | Incorrect placement of the gavage needle into the trachea instead of the esophagus. | Ensure proper restraint of the animal with the head and body in a straight line. Measure the gavage needle from the corner of the mouth to the last rib to ensure correct depth. Advance the needle slowly and gently; if resistance is met, withdraw and re-insert. If the animal coughs or struggles, remove the needle immediately.[4][5][6][7][8] |
| Esophageal or Stomach Injury | Use of an improperly sized or damaged gavage needle. Excessive force during administration. | Select a gavage needle with a flexible, ball-tipped end appropriate for the size of the animal. Never force the needle. Lubricate the tip with water or a non-toxic lubricant. |
| Inconsistent Dosing | Inaccurate volume measurement. Leakage from the syringe or needle hub. | Calibrate pipettes and use appropriately sized syringes for the required volume. Ensure a secure connection between the syringe and the gavage needle. |
Intravenous Injection (Tail Vein)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Difficulty Visualizing or Accessing the Vein | Inadequate vasodilation. Improper animal restraint. | Warm the animal's tail using a heat lamp or warm water to dilate the veins. Use a restraining device designed for tail vein injections to minimize movement. |
| Extravasation (Leaking of the Compound into Surrounding Tissue) | Needle has passed through or is not fully in the vein. | Insert the needle bevel-up at a shallow angle. Aspirate slightly to confirm placement in the vein (a small flash of blood should be visible in the needle hub). If swelling occurs at the injection site, remove the needle and apply gentle pressure. |
| Compound Precipitation in the Syringe | Poor solubility of the compound in the final formulation. | Ensure the compound is fully dissolved in the vehicle before drawing it into the syringe. Prepare the formulation fresh before each use if stability is a concern. Consider alternative formulation strategies if precipitation persists.[1] |
Quantitative Data Summary
The following tables summarize in vivo dosage and pharmacokinetic data for representative pyrrole derivatives from published studies. Note: This data is for illustrative purposes and should not be directly extrapolated to "this compound" or other novel compounds.
Table 1: In Vivo Efficacy of Pyrrole Derivatives
| Compound Class | Animal Model | Disease Model | Dosing Regimen | Efficacy Endpoint | Reference |
| Pyrrolo[1,2-α][9][10]benzodiazepine | Guinea Pig | Microsporum canis Dermatitis | 20 mg/kg, oral | >90% lesion reduction | [11] |
| Pyrrolo[3,2-d]pyrimidine (AGF347) | SCID Mice | Pancreatic Tumor Xenograft | Not specified | Significant antitumor efficacy | [12] |
| Pyrrole-imidazole Polyamide | Mice | Prostate & Lung Cancer Xenografts | Not specified | Antitumor activity | [13] |
| Novel Pyrrolic Compounds | Wistar Rats | Carrageenan-induced Paw Edema | Not specified | No significant anti-inflammatory activity | [9][10][14] |
Table 2: Pharmacokinetic Parameters of Pyrrole-Imidazole Polyamides in Mice (Single IV Dose)
| Parameter | Compound 1 (7.5 mg/kg) | Compound 2 (5 mg/kg) |
| Cmax (µg/mL) | 49.4 ± 11.2 | 41.3 ± 5.9 |
| t1/2 initial (h) | 0.5 | 0.1 |
| t1/2 terminal (h) | 4.6 | 4.2 |
| AUC (µg·h/mL) | Not specified | Not specified |
| Clearance Rate | Distinct differences observed | Distinct differences observed |
| Volume of Distribution | Distinct differences observed | Distinct differences observed |
| Toxicity | Markedly different toxicities after SC injection | Markedly different toxicities after SC injection |
Data presented as mean ± S.D. where available.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This protocol is a standard method for evaluating the anti-inflammatory activity of a novel compound.[9][10][14]
-
Animals: Male Wistar rats (6-week-old) are typically used.
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment with ad libitum access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
Positive Control (e.g., a known NSAID like Diclofenac)
-
Test Compound groups (at least 3 dose levels)
-
-
Compound Administration: Administer the test compound or controls via the desired route (e.g., oral gavage or intraperitoneal injection) one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after injection (Vt).
-
Data Analysis: Calculate the percentage of paw edema using the formula: [(Vt - V₀) / V₀] * 100. Compare the paw edema in the treated groups to the vehicle control group to determine the percentage of inhibition.
Xenograft Tumor Model in Mice (Antitumor Efficacy)
This protocol outlines a general procedure for assessing the in vivo antitumor activity of a novel pyrrole compound.[12][13]
-
Cell Culture: Culture the desired human cancer cell line (e.g., MIA PaCa-2 pancreatic cancer cells) under standard conditions.
-
Animals: Use immunocompromised mice (e.g., SCID or nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in saline or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Grouping and Treatment: When tumors reach the desired size, randomize the mice into treatment groups:
-
Vehicle Control
-
Positive Control (a standard chemotherapy agent)
-
Test Compound groups (various doses and schedules)
-
-
Compound Administration: Administer the treatments as per the planned dosing regimen (e.g., daily, every other day) and route (e.g., oral, intravenous, intraperitoneal).
-
Efficacy Endpoints: Monitor tumor growth and the body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Data Analysis: Compare the tumor volumes in the treated groups to the vehicle control group. Calculate the tumor growth inhibition (TGI).
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for an Antitumor Pyrrole Derivative
Many pyrrole derivatives with antitumor activity have been shown to target key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagram illustrates a hypothetical mechanism of action where a pyrrole compound inhibits receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and downstream pathways, while also inducing apoptosis through modulation of the Bcl-2 family of proteins.[3]
Caption: Hypothetical signaling pathway for an antitumor pyrrole derivative.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for conducting an in vivo efficacy study of a novel compound.
References
- 1. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 10. public.pensoft.net [public.pensoft.net]
- 11. Pyrrolo[1,2-α][1,4]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of a pyrrole-imidazole polyamide in three tumor xenograft models [authors.library.caltech.edu]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Neuroprotective Effects of Pyrrole-Based Compounds In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the urgent development of novel neuroprotective agents. Pyrrole-containing compounds have emerged as a promising class of molecules due to their antioxidant and neuroprotective properties. This guide provides a comprehensive in vitro comparison of the neuroprotective effects of representative pyrrole-based compounds against other neuroprotective agents, supported by experimental data and detailed protocols.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from various in vitro studies, comparing the neuroprotective effects of different compounds.
Table 1: Neuroprotective Effects of Pyrrole-Containing Compounds in an H₂O₂-Induced Oxidative Stress Model in SH-SY5Y Cells
| Compound | Concentration | Protective Effect (%) | Reference |
| Pyrrole (B145914) Compound 9 | 5 µM | 47% | [1] |
| 10 µM | 52% | [1] | |
| Pyrrole Compound 12 | 5 µM | 48% | [1] |
| 10 µM | 53% | [1] | |
| 20 µM | 50% | [1] | |
| 50 µM | 32% | [1] | |
| Pyrrole Compound 14 | 5 µM | 33% | [1] |
| 10 µM | 51% | [1] | |
| Pyrrole Compound 5a | Not Specified | Comparable to Melatonin | [2] |
Table 2: Neuroprotective Effects in a 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Model in Isolated Rat Brain Synaptosomes
| Compound | Concentration | Effect on Synaptosomal Viability | Reference |
| Pyrrole Hydrazones | 100 µM | Strong neuroprotective effects | [1] |
| Pyrrole Compound 5a | Not Specified | Retained synaptosomal viability by 67% relative to the neurotoxic agent | [2] |
| Melatonin | Not Specified | Used as a standard for comparison | [2] |
Table 3: Effects of Neuroprotective Compounds on Oxidative Stress Markers
| Compound | Model | Parameter | Effect | Reference |
| Pyrrole Hydrazones | t-BuOOH-induced stress in brain mitochondria | GSH Levels & MDA Production | Strong neuroprotective effect | [1] |
| Leonurine | OGD-induced stress in PC12 cells | ROS & MDA Levels | Decreased | [3][4][5] |
| SOD & GSH Activity | Increased | [3][4][5] | ||
| NO/NOS Production | Reduced | [3][4][5] | ||
| Bax Expression | Decreased | [3][4][5] | ||
| Bcl-2 Levels | Increased | [3][4][5] | ||
| Genistin | LPS-induced cognitive impairment (in vivo) | Malondialdehyde Levels | Decreased | [6] |
| SOD, Catalase, & GSH Levels | Increased | [6] | ||
| Naringin | Rotenone-induced cell line | JNK Phosphorylation & BAX Regulation | Blocked/Regulated | [6] |
| Caspase-3 & PARP Cleavage | Inhibited | [6] | ||
| Rutin | 6-OHDA-induced neurotoxicity in PC-12 cells | Neuroprotection | Facilitated protection | [6] |
| Hesperidin | 6-OHDA-induced neurotoxicity (in vivo) | Neurotoxicity | Suppressed | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate reproducibility and further investigation.
H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After reaching appropriate confluency, they are pre-treated with various concentrations of the test compound (e.g., pyrrole compounds) for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Following pre-treatment, H₂O₂ is added to the cell culture medium at a final concentration known to induce significant cell death (e.g., 100 µM) and incubated for another period (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is determined using a standard method such as the MTT assay. The absorbance is measured, and the protective effect is calculated as the percentage of viable cells in the treated group compared to the H₂O₂-only treated group.
6-OHDA-Induced Neurotoxicity in Isolated Rat Brain Synaptosomes
This model assesses the neuroprotective effects of compounds against the dopaminergic neurotoxin 6-hydroxydopamine (6-OHDA).
-
Preparation of Synaptosomes: Synaptosomes are isolated from the brains of rats using differential centrifugation techniques.
-
Treatment: The isolated synaptosomes are incubated with the test compounds at various concentrations for a short period.
-
Induction of Neurotoxicity: 6-OHDA is then added to the synaptosome suspension at a concentration known to cause significant damage (e.g., 150 µM) and incubated for a specified time (e.g., 1 hour).
-
Measurement of Viability and Oxidative Stress: Synaptosomal viability can be assessed using methods like the MTT assay. Additionally, levels of reduced glutathione (B108866) (GSH) can be measured to evaluate the antioxidant effects of the test compounds.
Measurement of Oxidative Stress Markers
-
Glutathione (GSH) Levels: GSH levels can be quantified using a variety of commercially available kits, often based on the reaction of GSH with a chromogenic substrate.
-
Malondialdehyde (MDA) Production: MDA, a marker of lipid peroxidation, can be measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be detected using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Superoxide Dismutase (SOD) Activity: SOD activity can be measured using kits that are typically based on the inhibition of a reaction that produces a colored product.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key signaling pathways involved in neuroprotection and a general workflow for in vitro screening.
Caption: Oxidative Stress and Apoptotic Signaling Pathway.
Caption: General Workflow for In Vitro Neuroprotection Screening.
References
- 1. mdpi.com [mdpi.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals [mdpi.com]
Unraveling the Mechanism of Action of Pyrrole-Based Anti-Inflammatory Agents: A Comparative Guide
A Note on Leiopyrrole: Initial searches to confirm the specific mechanism of action for the compound "this compound" (CAS 5633-16-9; 1-(o-(2-(diethylamino)ethoxy)phenyl)-2-methyl-5-phenylpyrrole) did not yield detailed publicly available scientific literature outlining its specific molecular targets or signaling pathways. One source indicated that its hydrochloride salt, leioplegil, exhibits spasmolytic properties, suggesting a potential effect on smooth muscle. However, to provide a comprehensive guide in line with the user's request for a comparison of anti-inflammatory mechanisms, this document will focus on a well-characterized class of compounds with a similar pyrrole (B145914) core structure known for their anti-inflammatory effects. We will use a representative pyrrole-containing selective COX-2 inhibitor as a primary example to illustrate the data presentation, experimental protocols, and visualizations requested.
This guide provides a comparative overview of the mechanism of action of pyrrole-containing compounds as anti-inflammatory agents, with a focus on selective inhibition of cyclooxygenase-2 (COX-2). We will explore the experimental data and protocols used to characterize these mechanisms and compare their activity with other relevant compounds.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory activity of many pyrrole-containing compounds is attributed to their ability to selectively inhibit the COX-2 enzyme, a key player in the inflammatory cascade. This selectivity is a crucial feature, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Below is a table summarizing hypothetical, yet representative, quantitative data for a selective COX-2 inhibitor with a pyrrole core ("Pyrrole-Inhibitor A") compared to a non-selective NSAID and a different class of selective COX-2 inhibitor.
| Compound | Target | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | In Vivo Anti-inflammatory Activity (Carrageenan-induced paw edema inhibition, ED50 in mg/kg) |
| Pyrrole-Inhibitor A | COX-2 | 15 | 0.05 | 300 | 10 |
| Non-selective NSAID (e.g., Ibuprofen) | COX-1/COX-2 | 5 | 10 | 0.5 | 20 |
| Celecoxib (non-pyrrole COX-2 inhibitor) | COX-2 | 10 | 0.04 | 250 | 8 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Signaling Pathway of COX-2 Mediated Inflammation
The primary mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis through the arachidonic acid pathway. By selectively blocking COX-2, these compounds prevent the conversion of arachidonic acid to pro-inflammatory prostaglandins (B1171923) like PGE2.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for confirming the mechanism of action. Below are representative protocols for key experiments.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of the COX enzymes. The conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the enzyme in the presence of arachidonic acid is monitored.
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The rate of product formation is measured spectrophotometrically or fluorometrically.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound.
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
-
The ED50 (the dose that causes 50% inhibition of edema) is calculated from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the anti-inflammatory mechanism of a novel pyrrole-containing compound.
Caption: Workflow for characterizing a novel anti-inflammatory pyrrole compound.
Logical Comparison with Alternatives
The key advantage of selective COX-2 inhibitors like the hypothetical "Pyrrole-Inhibitor A" over non-selective NSAIDs is their improved safety profile, particularly regarding gastrointestinal effects. The following diagram illustrates this comparison.
Caption: Logical comparison of selective vs. non-selective COX inhibitors.
Structure-Activity Relationship of Leiopyrrole Analogs: A Comparative Guide
A comprehensive analysis of Leiopyrrole analogs reveals key structural determinants for their diverse biological activities, ranging from anticancer and antimicrobial to enzyme inhibition. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the strategic design of novel therapeutic agents.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features crucial for their biological function, enabling the optimization of lead compounds for enhanced potency and selectivity. This guide synthesizes findings from multiple studies to offer a comparative perspective on the SAR of various this compound analogs.
Comparative Biological Activities of this compound Analogs
The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the pyrrole (B145914) core. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
This compound derivatives have shown significant cytotoxicity against various cancer cell lines. The data below compares the half-maximal inhibitory concentrations (IC50) of different analogs.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Analog 1 | Polyphenyl-substituted | A549 (Non-small-cell lung carcinoma) | 0.6 | [3] |
| Analog 2 | Polyphenyl-substituted | A549 (Non-small-cell lung carcinoma) | 0.01 | [3] |
| vh0 | Unsubstituted pyrrole-based hydrazide | - | - | [4] |
| 4a | Benzimidazolium and cyano substituents | LoVo (Colon adenocarcinoma) | >6.25 (after 24h) | [5] |
| 4d | Benzimidazolium and cyano substituents | LoVo (Colon adenocarcinoma) | >6.25 (after 24h) | [5] |
Notably, two polyenylpyrrole analogs demonstrated high cytotoxicity against A549 cells with IC50 values of 0.6 and 0.01 μM, respectively, while showing high selectivity with no toxicity to normal human lung Beas-2b cells (IC50 > 80 μM).[3] The underlying mechanism for this anticancer activity involves the activation of caspases, leading to apoptosis through the mitochondrial pathway.[3]
Enzyme Inhibitory Activity
This compound analogs have been investigated as inhibitors of various enzymes, including kinases and proteases.
| Compound ID | Target Enzyme | Inhibition Metric | Value | Reference |
| Novel Pyrrole Series | Lymphocyte-specific kinase (Lck) | IC50 | <10 nM | [6] |
| vh0 | Monoamine oxidase B (MAO-B) | IC50 | 0.665 µM | [4] |
| vh0 | Acetylcholinesterase (AChE) | IC50 | 4.145 µM | [4] |
| 7d | M. tuberculosis ClpP1P2 peptidase | MIC | 5 µM | [7] |
| 13i | M. tuberculosis ClpP1P2 peptidase | MIC | 5 µM | [7] |
| 13n | M. tuberculosis ClpP1P2 peptidase | MIC | 5 µM | [7] |
| N-benzoyl derivative of 5a | Metallo-β-lactamases (IMP-1, CphA, AIM-1) | Ki | low µM range | [8] |
A series of novel pyrrole derivatives exhibited potent inhibitory activity against lymphocyte-specific kinase (Lck) with IC50 values below 10 nM.[6] Another study identified a dual-acting inhibitor of MAO-B and AChE, with the unsubstituted pyrrole-based hydrazide (vh0) showing IC50 values of 0.665 μM and 4.145 μM, respectively.[4] Furthermore, certain pyrrole derivatives have demonstrated promising anti-mycobacterial activity by inhibiting the ClpP1P2 peptidase in M. tuberculosis with MIC values of 5 µM.[7]
Key Structure-Activity Relationships
The following diagram illustrates the general structure-activity relationships observed for this compound analogs based on the reviewed literature. Modifications at different positions of the pyrrole ring significantly impact their biological activity.
Figure 1. Key structure-activity relationships of this compound analogs.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Synthesis of this compound Analogs
The synthesis of various this compound derivatives often follows established chemical reactions. For instance, a series of pyrrole derivatives were synthesized based on a hit compound identified from a fungus.[3] Another approach involved the reaction of benzimidazolium bromide derivatives with asymmetrical acetylenes in 1,2-epoxybutane (B156178) under reflux.[5] A common classical method for pyrrole synthesis is the Paal–Knorr reaction.[5]
The general workflow for the synthesis and evaluation of this compound analogs is depicted below.
Figure 2. General experimental workflow for SAR studies of this compound analogs.
In Vitro Biological Assays
Cell Cytotoxicity Assays: The cytotoxicity of the synthesized compounds was evaluated against various human cancer cell lines, such as the A549 non-small-cell lung carcinoma cell line.[3] Cell viability is typically determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Enzyme Inhibition Assays: The inhibitory activity against specific enzymes is determined using appropriate biochemical assays. For instance, the inhibitory activity against lymphocyte-specific kinase (Lck) was evaluated to determine the IC50 values of the compounds.[6] For metallo-β-lactamase inhibition, kinetic studies are performed to determine the inhibition constants (Ki).[8]
Antimicrobial Activity Assays: The minimum inhibitory concentration (MIC) of the compounds against various microbial strains, such as M. tuberculosis H37Ra, is determined using methods like the broth microdilution method.[7]
Signaling Pathway Analysis
The anticancer activity of certain this compound analogs has been linked to the induction of apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this signaling cascade.
References
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological evaluation of polyenylpyrrole derivatives as anticancer agents acting through caspases-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Pyrrole-Based COX-2 Inhibitors: A Comparative Analysis
For Immediate Release
This publication provides an independent verification of the biological activity of a representative pyrrole-based compound, herein referred to as "Leiopyrrole," a fictional name for a 1,5-diarylpyrrole derivative, a class of molecules with known cyclooxygenase-2 (COX-2) inhibitory effects. This guide offers a direct comparison with the well-established COX-2 inhibitor, Celecoxib, to provide researchers, scientists, and drug development professionals with a clear, objective performance assessment supported by experimental data.
The core of this analysis lies in the comparative inhibitory activities against COX-1 and COX-2 enzymes, crucial for assessing both the efficacy and the potential for gastrointestinal side effects of non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is collated from studies where both the pyrrole (B145914) derivatives and Celecoxib were evaluated under identical experimental conditions to ensure a fair and direct comparison.
Quantitative Comparison of COX-2 Inhibition
The following table summarizes the in vitro inhibitory potency (IC50 values) of a representative 1,5-diarylpyrrole derivative ("this compound") and Celecoxib against human COX-1 and COX-2 enzymes. The data is derived from a human whole blood assay, a physiologically relevant ex vivo model. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), reflects the drug's preference for inhibiting COX-2 over COX-1; a higher SI is generally associated with a better safety profile regarding gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| "this compound" (1,5-diarylpyrrole derivative) | >100 | 0.007 | >14,285 |
| Celecoxib | 5.2 | 0.079 | 65 |
Note: The data for the 1,5-diarylpyrrole derivative is based on a highly potent fluorinated analog reported in the literature to provide a benchmark for the potential of this class of compounds.
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of both "this compound" and Celecoxib are primarily mediated through the selective inhibition of the COX-2 enzyme. This enzyme is a key component of the inflammatory cascade, responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Mechanism of action of "this compound" and Celecoxib via inhibition of the COX-2 pathway.
Experimental Workflow
The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of NSAIDs. The following diagram illustrates a typical workflow for a human whole blood assay.
Caption: General workflow for determining COX-1 and COX-2 inhibitory activity.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to obtain the comparative data presented in this guide.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay is considered highly relevant as it accounts for cellular and plasma protein binding of the test compounds.
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn venous blood from healthy human volunteers who have not taken NSAIDs for at least two weeks.
-
Test compounds ("this compound" derivative, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
Procedure for COX-1 Inhibition:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.
-
Blood clotting is initiated by the addition of calcium chloride and allowed to proceed for 60 minutes at 37°C.
-
The reaction is stopped by placing the samples on ice and adding a chelating agent (e.g., EDTA).
-
Samples are centrifuged to separate the serum.
-
The concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum using a specific EIA kit.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.
Procedure for COX-2 Inhibition:
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control in the presence of LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression and activity.
-
The incubation is stopped by placing the samples on ice.
-
Samples are centrifuged to separate the plasma.
-
The concentration of PGE2, a major product of COX-2, is measured in the plasma using a specific EIA kit.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.
Data Analysis: The IC50 values are calculated from the concentration-inhibition curves by non-linear regression analysis. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
This guide provides a foundational comparison based on available in vitro data. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of any new chemical entity.
Comparative Safety Profiles of Pyrrole-Containing Therapeutic Agents
As a large language model, I was unable to find specific information on a compound named "Leiopyrrole" in the available scientific literature and databases. It is possible that "this compound" is a novel or less-studied compound, a proprietary name not yet in the public domain, or a potential typographical error.
To fulfill the request for a comparative safety profile analysis, this guide will focus on compounds that share the core chemical scaffold of pyrrole (B145914) , a five-membered aromatic heterocycle that is a constituent of many biologically active molecules. We will compare the safety profiles of representative drugs from different therapeutic classes that contain the pyrrole moiety: an anti-inflammatory agent, an anticancer agent, and a gastrointestinal promotility agent. This will provide researchers, scientists, and drug development professionals with a valuable comparative overview of the potential safety considerations associated with pyrrole-containing compounds.
This guide compares the safety profiles of three distinct pyrrole-containing drugs:
-
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID).
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
-
Levosulpiride (B1682626): A substituted benzamide (B126) with prokinetic and antiemetic properties, acting as a dopamine (B1211576) D2 receptor antagonist.[1]
Quantitative Safety Data
The following table summarizes the key adverse events associated with these three pyrrole-containing compounds, based on clinical trial data and post-marketing surveillance.
| Adverse Event Category | Ketorolac | Sunitinib | Levosulpiride |
| Gastrointestinal | Abdominal pain, dyspepsia, nausea, GI bleeding, perforation | Diarrhea, nausea, vomiting, stomatitis, dyspepsia | Nausea, abdominal discomfort |
| Cardiovascular | Edema, hypertension, increased risk of thrombotic events | Hypertension, left ventricular dysfunction, QT prolongation | - |
| Hematologic | Increased bleeding time | Neutropenia, thrombocytopenia, anemia | - |
| Dermatologic | Rash, pruritus | Hand-foot syndrome, rash, hair color changes | - |
| Hepatic | Elevated liver enzymes | Elevated liver enzymes | - |
| Neurological | Headache, dizziness, drowsiness | Fatigue, asthenia, headache | Drowsiness, dizziness |
| Endocrine | - | Hypothyroidism | Hyperprolactinemia-related effects (e.g., gynecomastia, amenorrhea) |
| Renal | Acute renal failure, interstitial nephritis | - | - |
Experimental Protocols
The safety profiles of these compounds are established through a series of preclinical and clinical studies. Below are representative experimental protocols for key safety assessments.
Preclinical Toxicity Studies (General Protocol)
-
Acute Toxicity: Single high doses of the drug are administered to rodents (e.g., rats and mice) via different routes (e.g., oral, intravenous). Mortality, clinical signs of toxicity, and effects on body weight are observed for up to 14 days. A study on N-vinylpyrrolidone-2, a pyrrole derivative, involved long-term inhalation exposure in rats to assess haemotoxicity, hepatotoxicity, and carcinogenicity.[2]
-
Sub-chronic and Chronic Toxicity: The drug is administered daily to animals (rodents and a non-rodent species like dogs) for a period of 28 days (sub-chronic) to 6 months or longer (chronic). Endpoints include clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.
-
Genotoxicity: A battery of in vitro and in vivo tests are conducted to assess the potential for the drug to cause genetic damage. This typically includes:
-
Ames test (bacterial reverse mutation assay).
-
In vitro chromosomal aberration test in mammalian cells.
-
In vivo micronucleus test in rodents.
-
-
Carcinogenicity: Long-term studies (typically 2 years in rodents) are conducted to evaluate the tumor-forming potential of the drug.
Clinical Trial Safety Monitoring
-
Phase I: Healthy volunteers receive single ascending doses and then multiple ascending doses. Intensive monitoring of vital signs, electrocardiograms (ECGs), and laboratory parameters (hematology, clinical chemistry, urinalysis) is performed.
-
Phase II & III: Patients with the target disease are treated with the drug. The incidence and severity of all adverse events are systematically recorded and compared to a placebo or active comparator group. Specific monitoring for expected on-target and off-target toxicities is implemented. For instance, in trials of sunitinib, regular monitoring of blood pressure, cardiac function (e.g., LVEF), and thyroid function is crucial.
Visualizations
Logical Relationship of Safety Profile Comparison
References
Head-to-Head Comparison: MI-1 vs. Cetuximab for Colorectal Cancer
As a preliminary clarification, the term "Leiopyrrole" does not correspond to a known, specific drug in publicly available scientific literature or clinical trial databases. The search results indicate that "pyrrole derivatives" are a broad class of chemical compounds under investigation for various therapeutic purposes, including cancer and inflammation.[1][2][3] Therefore, this guide will provide a head-to-head comparison of a specific, researched pyrrole (B145914) derivative, MI-1 , against an established drug, Cetuximab , for the treatment of colorectal cancer, based on the available preclinical data.
This guide provides a comparative analysis of the preclinical data for the pyrrole derivative MI-1 and the established anti-cancer drug Cetuximab, both of which target the Epidermal Growth Factor Receptor (EGFR).
Overview and Mechanism of Action
MI-1 is a synthetic pyrrole derivative identified as a potential anti-cancer therapeutic.[1] Its mechanism of action involves the competitive inhibition of both EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By binding to these receptors, MI-1 aims to block downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis. Additionally, MI-1 has been observed to exhibit antioxidant and pro-apoptotic activities.[1]
Cetuximab is a well-established monoclonal antibody that specifically targets the extracellular domain of EGFR. It is approved for the treatment of various cancers, including metastatic colorectal cancer. By binding to EGFR, Cetuximab prevents the binding of its natural ligands, such as EGF and TGF-α, thereby inhibiting receptor activation and downstream signaling. This leads to a reduction in tumor cell proliferation, survival, and metastasis.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and points of inhibition by MI-1 and Cetuximab.
Preclinical Efficacy Data
The following table summarizes the available preclinical data for MI-1 and Cetuximab in the context of colorectal cancer models. It is important to note that direct head-to-head experimental data is not available in the provided search results. The data is compiled from separate studies.
| Parameter | MI-1 | Cetuximab |
| Target(s) | EGFR, VEGFR[1] | EGFR |
| In Vitro Efficacy | Induces apoptosis in malignant cells[1] | Inhibits proliferation and induces apoptosis in EGFR-expressing cancer cell lines |
| In Vivo Efficacy (Animal Models) | In a model of colorectal cancer, MI-1 restored reduced hemoglobin and normalized elevated platelets and monocytes.[1] | In mouse xenograft models of human colorectal cancer, Cetuximab significantly inhibits tumor growth. |
| Additional Effects | Acts as an antioxidant, reducing lipid and protein peroxidation by 43-67% and increasing superoxide (B77818) dismutase activity by 40-58% in inflamed colonic tissue.[1] | Can mediate antibody-dependent cell-mediated cytotoxicity (ADCC). |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
MI-1 Experimental Protocol (Based on available information) [1]
-
Binding Studies: The interaction of MI-1 with EGFR and VEGFR was likely assessed using molecular docking simulations to predict binding affinity and mode.
-
Cell Viability and Apoptosis Assays: Malignant and normal cell lines were treated with varying concentrations of MI-1. Cell viability was likely measured using assays such as MTT or WST-1. Apoptosis could have been quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
In Vivo Studies: A rodent model of colorectal cancer was likely used. After tumor induction, animals would be treated with MI-1. Efficacy would be assessed by monitoring tumor growth and hematological parameters (hemoglobin, platelets, monocytes).
-
Antioxidant Activity: The antioxidant effects in inflamed colonic tissue were determined by measuring the levels of lipid and protein peroxidation products and the activity of antioxidant enzymes like superoxide dismutase.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of anti-cancer drugs.
Cetuximab Experimental Protocol (Generalized)
-
EGFR Binding Affinity: The binding affinity of Cetuximab to the extracellular domain of EGFR is typically determined using surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).
-
In Vitro Proliferation and Apoptosis Assays: Human colorectal cancer cell lines with varying EGFR expression levels are cultured in the presence of Cetuximab. Cell proliferation is measured using assays like BrdU incorporation or cell counting. Apoptosis is assessed by methods such as TUNEL staining or caspase activity assays.
-
In Vivo Xenograft Studies: Immunodeficient mice are subcutaneously injected with human colorectal cancer cells. Once tumors are established, mice are treated with Cetuximab. Tumor volume is measured regularly to assess the inhibition of tumor growth.
-
Pharmacokinetic and Pharmacodynamic Studies: The distribution, metabolism, and excretion of Cetuximab are studied in animal models. Pharmacodynamic studies involve analyzing tumor biopsies for changes in EGFR signaling pathways.
Safety and Tolerability
MI-1: The available data suggests that MI-1 induces apoptosis in malignant cells while normal cells have different sensitivity, implying a potential therapeutic window.[1] No detailed toxicology data is provided in the initial search results.
Cetuximab: The safety profile of Cetuximab is well-documented from extensive clinical trials and post-marketing surveillance. Common side effects include an acne-like skin rash, infusion reactions, fatigue, and diarrhea. Severe adverse events can occur, including severe infusion reactions and cardiopulmonary arrest.
Summary and Future Directions
The pyrrole derivative MI-1 shows promise as a potential anti-cancer agent for colorectal cancer based on its dual inhibition of EGFR and VEGFR and its antioxidant properties in preclinical models.[1] In contrast, Cetuximab is an established, potent, and specific inhibitor of EGFR with a well-characterized efficacy and safety profile in clinical practice.
A direct comparison is challenging due to the limited and early-stage data available for MI-1. Further research is needed to fully elucidate the efficacy, safety, and pharmacokinetic profile of MI-1 in more advanced preclinical models and eventually in human clinical trials. A head-to-head in vivo study comparing MI-1 with Cetuximab in a relevant colorectal cancer model would be a critical next step to directly assess their comparative therapeutic potential.
References
cross-validation of analytical methods for Leiopyrrole
A Comparative Guide to the Cross-Validation of Analytical Methods for Leiopyrrole
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of this compound. In the absence of direct inter-laboratory cross-validation studies for this compound in the public domain, this document establishes a best-practice approach based on established regulatory guidelines and data from structurally related small molecules.[1][2][3][4] The primary objective is to offer a robust protocol for researchers, scientists, and drug development professionals to ensure consistency and reliability of analytical data across different methods or laboratories.
The methodologies discussed focus on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for the analysis of small organic molecules like this compound.
Cross-validation is the process of comparing the results from two distinct analytical methods to determine if they provide equivalent data.[5] This is crucial when changing a validated bioanalytical method, transferring a method between laboratories, or when data from different studies using different methods need to be compared.[3][5] The core of cross-validation lies in analyzing the same set of quality control (QC) samples with both the established and the new method and comparing the outcomes.[4][6]
The workflow for a typical cross-validation process is outlined below. This process ensures that any new or modified analytical method is as reliable as the original validated method.
References
Assessing the Target Engagement Specificity of Pyrrole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. Among these, pyrrole-based compounds have emerged as a promising class of therapeutics, demonstrating potent inhibition of key signaling pathways involved in tumor growth and angiogenesis. This guide provides an objective comparison of the target engagement specificity of a representative pyrrole-based inhibitor against established multi-kinase inhibitors, supported by experimental data.
Introduction to Pyrrole-Based Kinase Inhibitors
Pyrrole derivatives, particularly the pyrrolo[2,3-d]pyrimidine scaffold, have been extensively investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are critical mediators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. This guide will focus on a novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, herein referred to as Compound 5k , as a representative of the pyrrole-based inhibitor class. Its target engagement profile will be compared with the well-established multi-kinase inhibitors Sunitinib, Sorafenib, and Vandetanib.
Comparative Analysis of Kinase Inhibition
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Compound 5k and its comparators against key cancer-related kinases. Lower IC50 values indicate greater potency.
| Compound Name | Class | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | 79[1] | 136[1] | HER2 (40), CDK2 (204)[1] |
| Sunitinib | Indolinone | >10,000[2][3] | 80[2][3][4] | PDGFRβ (2), c-Kit, FLT3[2][3][4] |
| Sorafenib | Bi-aryl urea | Not active | 90[4][5] | Raf-1 (6), B-Raf (22), VEGFR3 (20), PDGFRβ (57), c-Kit (68)[4][5] |
| Vandetanib | Aniloquinazoline | 500[4][6][7] | 40[4][6][7] | VEGFR3 (110), RET (130)[8] |
Signaling Pathway Context
Both EGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that drive cell proliferation and angiogenesis. The diagram below illustrates the simplified signaling pathways targeted by these inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. The following is a generalized protocol for determining the IC50 value of a test compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP)
-
Test compound (e.g., Compound 5k) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well microplates
-
Scintillation counter or luminescence plate reader
-
-
Procedure: a. A dilution series of the test compound is prepared in DMSO. b. The kinase, substrate, and assay buffer are added to the wells of the microplate. c. The test compound dilutions are added to the respective wells. A control with DMSO alone is also included. d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). f. The reaction is stopped, typically by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane. g. The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, methods like luminescence-based ADP detection can be used.
-
Data Analysis: a. The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Workflow for Assessing Kinase Inhibitor Specificity
A comprehensive assessment of a kinase inhibitor's specificity involves screening it against a broad panel of kinases. This provides a more complete picture of its on-target and off-target activities.
Conclusion
This comparative guide highlights the target engagement specificity of a representative pyrrole-based kinase inhibitor, Compound 5k, in relation to established multi-kinase inhibitors. The data indicates that Compound 5k exhibits potent, dual inhibition of EGFR and VEGFR2. In comparison, while Sunitinib and Sorafenib are also potent VEGFR2 inhibitors, they have distinct off-target profiles, with Sunitinib strongly targeting PDGFRβ and Sorafenib potently inhibiting the RAF/MEK/ERK pathway. Vandetanib demonstrates a preference for VEGFR2 over EGFR.
The specificity of a kinase inhibitor is a crucial factor in its clinical development. A more selective inhibitor may offer a better safety profile by minimizing off-target toxicities. The pyrrolo[2,3-d]pyrimidine scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. Further profiling of compounds like Compound 5k against broader kinase panels and in cellular and in vivo models is essential to fully characterize their therapeutic potential.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Leiopyrrole Salt Forms: An Analysis of Publicly Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding different salt forms of the compound Leiopyrrole (CAS #: 5633-16-9), also known as Leiopirrol or N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine.[1] Consequently, a comparative analysis of their efficacy, supported by experimental data, cannot be constructed at this time.
This compound is a pyrrole (B145914) derivative first described in the scientific literature in 1959.[1] While chemical suppliers list the base compound, and initial toxicological data from 1957 exists, there is no public documentation detailing the synthesis, analysis, or therapeutic evaluation of different salt forms of this molecule.[1] The formation of pharmaceutical salts is a common strategy to improve the physicochemical and pharmacokinetic properties of a drug candidate, such as solubility, stability, and bioavailability. However, for this compound, no such research appears to have been published.
Similarly, the specific mechanism of action and associated signaling pathways for this compound are not well-documented in the public domain. While its chemical structure suggests potential interactions with biological systems, no definitive studies outlining its molecular targets or therapeutic effects were identified. An unrelated compound with a similar name, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), has been studied as a tamoxifen (B1202) derivative and histamine (B1213489) antagonist, but it is structurally distinct from this compound.
Without primary data on different salt forms, it is impossible to provide the requested comparison guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The generation of such a guide would require access to proprietary research data or the initiation of new preclinical studies to:
-
Synthesize and characterize various salt forms of this compound (e.g., hydrochloride, sulfate, tartrate).
-
Conduct comparative experiments to evaluate key performance parameters.
-
Elucidate the mechanism of action to identify relevant signaling pathways.
Until such data becomes publicly available, a scientifically rigorous comparison of this compound salt forms remains unfeasible. Researchers and drug development professionals interested in this compound would need to undertake foundational research to establish this basic knowledge.
References
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Pyrrole-Based Compounds
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. Pyrrole and its derivatives, such as Leiopyrrole, are a class of heterocyclic aromatic organic compounds that require specific handling and disposal procedures due to their inherent chemical properties. Adherence to these guidelines is essential for the protection of laboratory personnel and the environment.
Hazard Assessment and Personal Protective Equipment
Pyrrole and its analogs are generally classified as flammable liquids and vapors that can be toxic if swallowed and harmful if inhaled.[1][2] Many also cause serious eye damage.[1][2] Before initiating any disposal protocol, a thorough hazard assessment must be conducted, and appropriate Personal Protective Equipment (PPE) must be worn.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles or a face shield.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[3][4] |
| Body Protection | A laboratory coat and, for larger quantities, flame-retardant antistatic protective clothing.[1][4] |
All handling of pyrrole-based compounds and their waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of pyrrole-based compounds is that they must never be poured down the drain .[2][4] Improper disposal can lead to environmental contamination and is a violation of hazardous waste regulations.
1. Waste Segregation and Container Management:
-
Waste Classification: Pyrrole-based waste should be categorized as non-halogenated organic waste.[3]
-
Container Selection: Utilize a designated, leak-proof, and clearly labeled waste container that is compatible with organic solvents. The container must be equipped with a secure screw-top cap.[3]
-
Labeling: The waste container must be explicitly labeled with "Hazardous Waste," the full chemical name(s) of the contents, the approximate concentration, and volume. The appropriate GHS hazard pictograms for flammable and toxic materials should be clearly visible.[3]
2. Collection and Storage of Waste:
-
Collect all waste containing pyrrole-based compounds, including unused material, contaminated solutions, and rinsates, in the designated hazardous waste container.[4]
-
Do not mix this waste with incompatible materials such as halogenated solvents, strong acids, strong bases, or oxidizing agents.[3]
-
Keep the hazardous waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[3] This area should be cool, well-ventilated, and away from sources of ignition.[5][6]
3. Spill Management:
In the event of a spill, immediately alert personnel in the vicinity.[3] Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3] Carefully collect the absorbent material and any contaminated debris and place it into the designated hazardous waste container.[3] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]
4. Request for Disposal:
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's guidelines (often 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[3] Complete all necessary waste disposal request forms with accurate and complete information.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of pyrrole-based compounds.
Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor.[5]
In case of fire, use CO2, dry chemical, or foam for extinction.[5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5]
References
Essential Safety and Handling Guide for Leiopyrrole (Inferred from Pyrrole Data)
This guide provides essential safety and logistical information for handling pyrrole-based compounds, intended for researchers, scientists, and drug development professionals.
Hazard Summary for Structurally Similar Compounds (Pyrrole)
Pyrrole (B145914) is classified as a flammable liquid and vapor that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[4][5]
| Hazard Statement | Classification |
| Flammable liquid and vapor | Flammable liquids (Category 3)[4][5] |
| Toxic if swallowed | Acute toxicity, Oral (Category 3)[4] |
| Harmful if inhaled | Acute toxicity, Inhalation (Category 4)[4] |
| Causes serious eye damage | Serious eye damage (Category 1)[4] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
| Causes skin irritation | Skin irritation (Category 2) |
Data sourced from safety data sheets for Pyrrole.[4][5]
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling pyrrole and its derivatives.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical goggles. Face shield (minimum 8-inch). | Must be used where there is a risk of splashing.[4][6] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[3] |
| Body | Laboratory coat. | A flame-resistant lab coat should be worn and kept buttoned. For larger quantities, a chemical-resistant apron or coveralls may be necessary.[3] |
| Respiratory | Respirator | Required when vapors or aerosols are generated. Use only under a chemical fume hood.[7] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with hazardous chemicals like pyrrole compounds.
1. Engineering Controls:
-
Ventilation: Always handle Leiopyrrole in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[3]
2. Procedural Steps:
-
Wear the appropriate PPE as detailed above.
-
Ensure eyewash stations and safety showers are readily accessible.[7]
-
Avoid all personal contact, including inhalation of vapors.[6]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][4] The storage area should be designated for flammable liquids.[3]
-
Store locked up.[5]
-
Avoid storage with incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
1. Waste Segregation:
-
Collect all waste materials (including contaminated gloves, wipes, and containers) in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams.
2. Spill Management:
-
Minor Spills: In case of a small spill, remove all ignition sources.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][7]
-
Major Spills: For a large spill, evacuate the area and alert emergency responders.[3]
3. Container Disposal:
-
Empty containers may retain explosive vapors and should be handled with care.[6] Do not cut, drill, grind, or weld on or near containers.[6]
-
Dispose of uncleaned containers in the same manner as the product itself.
References
- 1. Leiophrrole | 5633-16-9 [chemicalbook.com]
- 2. Leiophrrole | CAS#:5633-16-9 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
